Product packaging for Cephalexin-d5(Cat. No.:)

Cephalexin-d5

Cat. No.: B12403465
M. Wt: 352.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-LWJAIYPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cephalexin-d5 is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O4S B12403465 Cephalexin-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

352.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1/i2D,3D,4D,5D,6D

InChI Key

ZAIPMKNFIOOWCQ-LWJAIYPGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cephalexin-d5: Chemical Structure and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical methodologies for Cephalexin-d5, a deuterated analog of the widely used cephalosporin antibiotic, Cephalexin. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, offering detailed insights into the synthesis, characterization, and application of this stable isotope-labeled standard.

Chemical Structure and Isotopic Labeling

This compound is a synthetically modified form of Cephalexin where five hydrogen atoms on the phenyl group of the D-phenylglycyl side chain have been replaced with deuterium atoms. This specific labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

The IUPAC name for this compound is (6R, 7R)-7-[[(2R)-2-amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] The deuterium labeling does not alter the core bicyclic β-lactam structure responsible for its antibiotic activity, ensuring that its chemical and physical properties closely mimic those of the unlabeled parent drug.

Caption: Chemical structure of this compound with the location of isotopic labeling highlighted.

Quantitative Data

The primary application of this compound is as an internal standard in analytical chemistry. The following tables summarize key quantitative data for Cephalexin and its deuterated analog.

ParameterCephalexinThis compoundReference
Molecular Formula C₁₆H₁₇N₃O₄SC₁₆H₁₂D₅N₃O₄S[2]
Molecular Weight 347.39 g/mol 352.42 g/mol [2]
Purity (HPLC) Not specified98.96%[2]
Isotopic Enrichment Not applicable>98%[2]
Mass Spectrometry DataCephalexinThis compoundReference
Precursor Ion (m/z) 347.9352.9
Product Ion (m/z) 106.1111.1

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through an enzymatic or chemical acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a deuterated D-phenylglycine derivative. The following is a generalized enzymatic synthesis protocol based on established methods for Cephalexin synthesis.

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine-d5 methyl ester (or other activated derivative)

  • Immobilized penicillin G acylase

  • Phosphate buffer (pH 6.5-7.5)

  • Acetonitrile

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Reaction Setup: Suspend 7-ADCA and D-phenylglycine-d5 methyl ester in an aqueous phosphate buffer. The molar ratio of the deuterated side chain to the 7-ADCA nucleus is typically in the range of 1.5:1 to 2.5:1.

  • Enzymatic Acylation: Add immobilized penicillin G acylase to the reaction mixture. Maintain the temperature and pH at optimal conditions for the enzyme (typically 25-30 °C and pH 6.5-7.5).

  • Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until maximum conversion of 7-ADCA is achieved.

  • Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Product Precipitation: Adjust the pH of the filtrate to the isoelectric point of Cephalexin (typically around pH 4.0-5.0) using hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with cold water and a water-miscible organic solvent (e.g., acetonitrile), and dry under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Method: Quantification by LC-MS/MS

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cephalexin in a biological matrix, using this compound as an internal standard.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: Gradient to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 5% B

    • 2.6-3.5 min: Hold at 5% B

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cephalexin: 347.9 → 106.1

    • This compound (Internal Standard): 352.9 → 111.1

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (in a suitable solvent like methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow Reactants 7-ADCA & D-phenylglycine-d5 ester EnzymaticReaction Enzymatic Acylation (Immobilized Penicillin Acylase) Reactants->EnzymaticReaction Filtration Enzyme Filtration EnzymaticReaction->Filtration Precipitation pH Adjustment & Precipitation Filtration->Precipitation Isolation Isolation & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct This compound Drying->FinalProduct

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Analytical_Workflow cluster_analysis LC-MS/MS Analytical Workflow Sample Biological Sample Spiking Spike with this compound (IS) Sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection DataAnalysis Data Analysis & Quantification Injection->DataAnalysis

Caption: A typical workflow for the quantitative analysis of Cephalexin using this compound as an internal standard.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely prescribed for the treatment of bacterial infections.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][3][4] In the pursuit of enhancing the pharmacokinetic and pharmacodynamic profiles of established drugs, deuterium substitution has emerged as a key strategy. The replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a drug's metabolic fate. This guide provides a comprehensive overview of the physical and chemical properties of deuterated cephalexin, offering a comparative analysis with its non-deuterated counterpart and detailing the experimental protocols for their characterization.

Deuteration of a drug molecule can lead to a phenomenon known as the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to improved metabolic stability, increased drug exposure, and a more favorable dosing regimen. This guide will delve into the expected impact of deuteration on the properties of cephalexin.

Physical Properties

The introduction of deuterium into the cephalexin molecule primarily affects its molecular weight. Other physical properties such as melting point, solubility, and pKa are not expected to change significantly as they are primarily influenced by the overall molecular structure and intermolecular forces, which remain largely unaltered by isotopic substitution.

PropertyCephalexinDeuterated Cephalexin (Cephalexin-d5)
Appearance White to off-white crystalline powder[5]White to off-white solid (presumed)
Molecular Formula C16H17N3O4SC16H12D5N3O4S
Molecular Weight 347.39 g/mol [6]352.42 g/mol (Calculated)
Melting Point 196-198°C[6]Not significantly different from Cephalexin (expected)
pKa 5.2, 7.3[7]Not significantly different from Cephalexin (expected)
Water Solubility 12.5 g/L (25°C)[6]Not significantly different from Cephalexin (expected)
Crystal Structure Monoclinic, Space Group C2[8][9]Likely to crystallize in a similar space group (expected)

Chemical Properties

The most significant impact of deuteration on the chemical properties of cephalexin is expected to be on its metabolic stability due to the kinetic isotope effect. While cephalexin is reported to be largely unmetabolized, any minor metabolic pathways involving C-H bond cleavage could be slowed by deuterium substitution.[2]

PropertyCephalexinDeuterated Cephalexin (this compound)
Metabolism Not significantly metabolized in the body.[2]Potentially reduced rate of any minor oxidative metabolism due to the kinetic isotope effect.
Chemical Stability Stable under ambient, refrigerated, and frozen conditions.[10] Degrades under acidic conditions (pH 1.2).[11]Expected to have similar stability under hydrolytic and photolytic stress. May exhibit enhanced stability against oxidative degradation at deuterated positions.
Excretion Over 90% excreted unchanged in the urine.[2]Expected to be primarily excreted unchanged in the urine.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[12]

Methodology:

  • Preparation: Add an excess amount of the test compound (cephalexin or deuterated cephalexin) to a series of vials containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the average concentration from multiple replicates.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to buffer B Shake at constant temperature (24-48h) A->B C Settle and filter supernatant B->C D Analyze filtrate by HPLC-UV C->D

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for determining the stability of a drug substance under various stress conditions.

Methodology:

  • Forced Degradation Studies: Subject the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 80°C), and photolysis (e.g., UV light).[14]

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18, 250mm x 4.6mm, 5µm) is commonly used.[15]

    • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).[15]

    • Flow Rate: Typically 1.0 mL/min.[15]

    • Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 240 nm for cephalexin).[15]

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[14]

    • Specificity: The ability to separate the parent drug from its degradation products and any excipients.

    • Linearity: Assessed over a range of concentrations.

    • Accuracy: Determined by recovery studies of spiked samples.

    • Precision: Evaluated through repeatability and intermediate precision.

  • Stability Testing: Store the drug substance under specified conditions (e.g., accelerated stability at 40°C/75% RH) and analyze samples at predetermined time points to quantify the remaining drug and any formed degradants.[16]

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_stability Stability Study A Stress drug (acid, base, heat, etc.) B Develop separation method A->B C Validate method (ICH guidelines) B->C D Store samples at set conditions C->D E Analyze at time points D->E F Quantify drug and degradants E->F

Caption: Workflow for a Stability-Indicating HPLC Study.

X-Ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystal.

Methodology:

  • Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[17]

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors.[17]

  • Structure Solution and Refinement: The structure factors are used to generate an electron density map, from which the positions of the atoms in the molecule can be determined. The atomic model is then refined to best fit the experimental data.[17]

Mechanism of Action and the Impact of Deuteration

Cephalexin exerts its antibacterial effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][18] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[1] This disruption of cell wall synthesis leads to a weakened cell wall and ultimately bacterial cell lysis.[2]

G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome Cephalexin Cephalexin PBP Penicillin-Binding Proteins (PBPs) Cephalexin->PBP binds & inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis & Death CellWall->Lysis disruption leads to

Caption: Mechanism of Action of Cephalexin.

The primary rationale for deuterating cephalexin is to leverage the kinetic isotope effect to slow down its metabolism. Although cephalexin is largely excreted unchanged, any minor metabolic pathways, particularly those mediated by cytochrome P450 enzymes that involve the cleavage of a C-H bond, would be susceptible to the KIE. By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly reduced. This could potentially lead to a longer half-life, increased overall drug exposure (AUC), and a reduced dosing frequency, thereby improving patient compliance and the therapeutic profile of the drug.

G cluster_cause Cause cluster_effect1 Immediate Effect cluster_effect2 Biochemical Consequence cluster_effect3 Pharmacokinetic Outcome Deuteration Deuteration (H -> D) KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Metabolism Slower Metabolic Cleavage KIE->Metabolism PK Improved Pharmacokinetics (e.g., longer half-life) Metabolism->PK

Caption: The Rationale Behind Deuteration of Cephalexin.

Conclusion

Deuterated cephalexin represents a promising modification of a well-established antibiotic. While its fundamental physical properties are not expected to differ significantly from the parent compound, the strategic incorporation of deuterium holds the potential to enhance its metabolic stability through the kinetic isotope effect. This could translate into an improved pharmacokinetic profile, offering potential clinical advantages. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of deuterated cephalexin, enabling researchers and drug development professionals to thoroughly evaluate its properties and potential as an improved therapeutic agent. Further studies are warranted to fully elucidate the comparative physical, chemical, and pharmacokinetic properties of deuterated cephalexin.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Cephalexin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Cephalexin-d5, a deuterated isotopologue of the first-generation cephalosporin antibiotic, Cephalexin. Given its importance as an internal standard in pharmacokinetic and bioanalytical studies, a robust and well-characterized synthetic route is critical.[1] This document outlines both enzymatic and chemical pathways for its synthesis, complete with detailed experimental protocols, quantitative data, and process workflows.

The synthesis of this compound hinges on the strategic coupling of two key building blocks: the cephalosporin nucleus, 7-aminodeacetoxycephalosporanic acid (7-ADCA) , and a deuterated side-chain precursor, D-(phenyl-d5)-glycine . The deuteration is specifically on the phenyl ring of the amino acid side chain, providing a stable isotopic label for mass spectrometry-based quantification.[1]

Overall Manufacturing Workflow

The manufacturing process can be logically divided into two primary stages: the synthesis of the deuterated side-chain and its subsequent coupling to the 7-ADCA core. Two predominant coupling strategies, enzymatic and chemical, are employed in the industry, each with distinct advantages.

G start_materials Starting Materials (Benzaldehyde-d5, 7-ADCA) synthesis_d5 Synthesis of D-(phenyl-d5)-glycine start_materials->synthesis_d5 coupling Coupling Step start_materials->coupling synthesis_d5->coupling enzymatic Enzymatic Synthesis coupling->enzymatic Route A chemical Chemical Synthesis (Dane Salt Method) coupling->chemical Route B purification Purification (Crystallization / Chromatography) enzymatic->purification chemical->purification qc Quality Control (HPLC, MS, NMR) purification->qc api Final Product This compound API qc->api

Caption: High-level workflow for this compound manufacturing.

Synthesis of Deuterated Precursor: D-(phenyl-d5)-glycine

The critical deuterated starting material, D-(phenyl-d5)-glycine, is not commonly available and must be synthesized. A standard and effective method is the Strecker synthesis, which begins with the deuterated benzaldehyde.

Experimental Protocol: Strecker Synthesis of D-(phenyl-d5)-glycine
  • Ammonolysis & Cyanation: Benzaldehyde-d5 is reacted with ammonia and hydrogen cyanide (or a cyanide salt like KCN) in a suitable solvent (e.g., methanol or water). This reaction forms the intermediate α-aminonitrile, (phenyl-d5)-acetonitrile.

  • Hydrolysis: The α-aminonitrile is then subjected to acidic or basic hydrolysis. Typically, heating with a strong acid like hydrochloric acid (HCl) will hydrolyze the nitrile group to a carboxylic acid, yielding the racemic mixture DL-(phenyl-d5)-glycine hydrochloride.

  • Resolution: The racemic mixture is resolved to isolate the desired D-enantiomer. This can be achieved via several methods, including enzymatic resolution or diastereomeric crystallization with a chiral resolving agent.

  • Isolation: The final D-(phenyl-d5)-glycine is isolated, purified by recrystallization, and dried.

Route A: Enzymatic Synthesis of this compound

Enzymatic synthesis is often preferred for its mild reaction conditions, high specificity, and environmentally benign nature. The process utilizes an immobilized penicillin G acylase (IPGA) to catalyze the acylation of 7-ADCA with an activated form of the deuterated side-chain, typically D-(phenyl-d5)-glycine methyl ester (PGME-d5).

G start_node Start: Substrates in Bioreactor esterification Esterification of D-(phenyl-d5)-glycine to PGME-d5 start_node->esterification reaction_mix Prepare Reaction Mixture: - 7-ADCA Suspension - Immobilized Penicillin G Acylase (IPGA) - Aqueous Buffer (pH 6.0-7.0) start_node->reaction_mix pgme_feed Continuous Feeding of PGME-d5 esterification->pgme_feed reaction Enzymatic Acylation (20-25°C) reaction_mix->reaction pgme_feed->reaction monitoring Reaction Monitoring (HPLC for conversion) reaction->monitoring filtration Filtration to Recover Immobilized Enzyme monitoring->filtration >99% Conversion enzyme_recycle Enzyme Recycle filtration->enzyme_recycle precipitation Product Precipitation (Adjust pH to isoelectric point, ~4.5) filtration->precipitation isolation Isolation & Washing (Filtration, wash with water & acetone) precipitation->isolation drying Vacuum Drying isolation->drying end_node End: this compound Product drying->end_node

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis
  • Esterification: D-(phenyl-d5)-glycine is first converted to its methyl ester (PGME-d5) using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

  • Reaction Setup: A suspension of 7-ADCA is prepared in an aqueous buffer (e.g., phosphate buffer) at a controlled pH (typically 6.0-7.0). Immobilized penicillin G acylase (IPGA) is added to the reactor.

  • Acylation: The reaction is initiated by the controlled, continuous feeding of PGME-d5 into the 7-ADCA suspension at a controlled temperature (e.g., 20-25°C). Continuous feeding is often more efficient than a batch addition.[2]

  • Monitoring: The reaction progress is monitored by HPLC, tracking the conversion of 7-ADCA.

  • Enzyme Recovery: Upon completion (typically >99% conversion), the immobilized enzyme is recovered by simple filtration and can be recycled for subsequent batches.[2]

  • Product Isolation: The pH of the filtrate is adjusted to the isoelectric point of Cephalexin (around 4.2-4.8), causing the product to precipitate.

  • Purification and Drying: The precipitated this compound is collected by filtration, washed sequentially with cold water and a solvent like acetone to remove impurities, and finally dried under vacuum.

Route B: Chemical Synthesis of this compound (Dane Salt Method)

The chemical approach often involves the use of a "Dane salt," which is a protected form of the amino acid side-chain. This method allows for the activation of the carboxylic acid for efficient amide bond formation.

G start_node Start: Key Intermediates dane_salt Formation of D-(phenyl-d5)-glycine Dane Salt start_node->dane_salt silylation Silylation of 7-ADCA (e.g., with HMDS/TMSCl) start_node->silylation activation Dane Salt Activation: Mixed Anhydride Formation (e.g., with Ethyl Chloroformate at -30°C) dane_salt->activation coupling Coupling Reaction (Add silylated 7-ADCA to activated side-chain at -30°C) silylation->coupling activation->coupling hydrolysis Aqueous Hydrolysis (Deprotection of Dane salt and silyl groups) coupling->hydrolysis extraction Solvent Extraction (Separate product from side-chain byproducts) hydrolysis->extraction precipitation Product Precipitation (Adjust pH to isoelectric point) extraction->precipitation isolation Isolation, Washing & Drying precipitation->isolation end_node End: this compound Product isolation->end_node

Caption: Experimental workflow for the chemical synthesis via the Dane salt method.

Experimental Protocol: Dane Salt Method
  • Dane Salt Formation: D-(phenyl-d5)-glycine is reacted with a β-dicarbonyl compound (e.g., methyl acetoacetate) and a base (e.g., potassium hydroxide) in methanol to form the potassium Dane salt. The protecting group masks the amino function.

  • Silylation of 7-ADCA: In a separate reactor, 7-ADCA is silylated to protect its carboxylic acid and amine groups, typically using reagents like hexamethyldisilazane (HMDS) and a catalyst like trimethylsilyl chloride (TMSCl) in an anhydrous solvent (e.g., dichloromethane). This increases its solubility in organic solvents.

  • Side-Chain Activation: The Dane salt is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -30 to -40°C). An activating agent, such as ethyl chloroformate, is added to form a mixed anhydride.

  • Coupling: The solution of silylated 7-ADCA is added to the activated mixed anhydride solution at low temperature. The reaction is stirred for several hours to allow for complete amide bond formation.

  • Deprotection (Hydrolysis): The reaction mixture is quenched with water. An acid (e.g., HCl) is added to lower the pH, which hydrolyzes both the silyl protecting groups and the Dane salt protecting group, yielding this compound.

  • Purification: The aqueous layer containing the product is separated. The pH is carefully adjusted to the isoelectric point to precipitate the this compound, which is then collected, washed, and dried as in the enzymatic method.

Quantitative Data and Quality Control

While specific yield data for the synthesis of this compound is not widely published, the yields are expected to be comparable to those of the non-deuterated analogue. The isotopic substitution is not expected to significantly alter the reactivity of the functional groups involved in the coupling.

Table 1: Representative Yields and Conditions for Cephalexin Synthesis

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt)Reference
Key Reagents 7-ADCA, PGME, Immobilized PGA7-ADCA, D-PG Dane Salt, EtOCOCl[2], Patent Literature
Solvent Aqueous Buffer (± Co-solvent)Dichloromethane, Water[2], Patent Literature
Temperature 20-30°C-40°C to 20°C[2], Patent Literature
7-ADCA Conversion > 99%Typically 85-95%[2]
Overall Yield 79% - 95%80-90%[3]
Purity (Post-Crystallization) > 99.5%> 99.5%Standard Pharma Grade

Table 2: Quality Control Specifications for this compound API

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification HPLC (Retention Time), IRConforms to reference standard
Assay HPLC-UV98.0% - 102.0%
Isotopic Purity LC-MS/MS≥ 98% Deuterium incorporation
Chemical Purity HPLCIndividual Impurity ≤ 0.1%, Total Impurities ≤ 0.5%
Water Content Karl Fischer Titration4.0% - 8.0% (as monohydrate)
Residual Solvents GC-HSMeets ICH Q3C limits

The critical quality control test for this compound that differs from the standard drug is the confirmation of isotopic identity and purity. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and fragmentation pattern, while tandem mass spectrometry (LC-MS/MS) is used to quantify the degree of deuterium incorporation and ensure the absence of unlabeled Cephalexin.

References

Cephalexin-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cephalexin-d5, a deuterated analog of the antibiotic Cephalexin. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Cephalexin in biological matrices.[1] This document outlines its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application.

Core Compound Information

This compound is a stable isotope-labeled version of Cephalexin, a first-generation cephalosporin antibiotic. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Chemical and Physical Properties

There are multiple CAS numbers and slight variations in the molecular formula reported for this compound, which may depend on the specific labeled positions or hydration state. The most commonly cited properties are summarized below.

PropertyValueCitations
IUPAC Name (6R, 7R)-7-((R)-2-amino-2-(phenyl-d5)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]
Molecular Formula C₁₆H₁₂D₅N₃O₄S[1][2][3]
Molecular Weight ~352.42 g/mol [1][2][4]
Primary CAS Number 2101505-56-8[1][2][4][5]
Unlabeled CAS 15686-71-2[1][3][4]
Appearance Solid[4]
Pharmacokinetics of Cephalexin (Parent Compound)

Understanding the pharmacokinetics of the parent drug, Cephalexin, is crucial for designing studies where this compound is used as an internal standard.

ParameterDescriptionCitations
Bioavailability Rapidly and almost completely absorbed from the GI tract, with ~90% oral bioavailability.[2][6]
Absorption Peak plasma concentrations are reached within 1 hour of oral administration.[4][7]
Protein Binding 10-15% bound to plasma proteins.[2][4]
Metabolism Not metabolized in the body.[2]
Excretion Over 90% is excreted unchanged in the urine via glomerular filtration and tubular secretion.[2][4]
Half-life Approximately 0.5 to 1.2 hours in individuals with normal renal function.[6]

Mechanism of Action: Cephalexin

Cephalexin is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][7][8] Its mechanism targets Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][8]

Cephalexin_Mechanism cluster_bacterium Bacterial Cell Cephalexin Cephalexin PBP Penicillin-Binding Proteins (PBPs) Cephalexin->PBP Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) Cephalexin->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Disruption leads to

Caption: Cephalexin's mechanism of action, inhibiting bacterial cell wall synthesis.

Experimental Protocols

This compound is instrumental for the accurate quantification of Cephalexin in biological samples, typically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Cephalexin in Human Plasma via LC-MS/MS

This protocol is adapted from a method describing the measurement of Cephalexin concentration in human plasma using this compound as an internal standard.[5]

1. Sample Preparation:

  • To 100 µL of human plasma (anticoagulant: K₂EDTA), add 5 µL of a 0.04 µg/µL solution of this compound (internal standard).

  • Add 1000 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes at 6°C.

  • Transfer 20 µL of the supernatant to a new plate containing 980 µL of a mixed organic solvent (Water:Formic Acid:1mol/L Ammonium Acetate at a volume ratio of 100:0.1:0.1).

  • Vortex the mixture and centrifuge at 3000 rpm for 5 minutes at 6°C.

  • The resulting supernatant is the test sample for injection.

  • Note: All steps, except vortexing and centrifugation, should be performed under ice-bath conditions.[5]

2. LC-MS/MS Analysis:

  • Injection Volume: 10 µL of the prepared test sample.

  • Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

  • Detection: The instrument is set to monitor the specific mass transitions for both Cephalexin and the this compound internal standard.

The workflow for this analytical process is illustrated below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 100 µL Plasma Sample IS Add this compound (IS) Plasma->IS Precip Add Acetonitrile (Protein Precipitation) IS->Precip Vortex1 Vortex (1 min) Precip->Vortex1 Centri1 Centrifuge (10 min) Vortex1->Centri1 Supernatant Transfer Supernatant Centri1->Supernatant Dilute Dilute in Solvent Supernatant->Dilute Vortex2 Vortex & Centrifuge (5 min) Dilute->Vortex2 FinalSample Final Sample for Injection Vortex2->FinalSample Injection Inject 10 µL into LC-MS/MS System FinalSample->Injection Separation HPLC Separation Injection->Separation Detection MS/MS Detection (Cephalexin & this compound) Separation->Detection Quant Quantification (Peak Area Ratio) Detection->Quant

Caption: Experimental workflow for Cephalexin quantification using this compound.

References

The Role of Cephalexin-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Cephalexin-d5 as an internal standard in the quantitative analysis of the antibiotic Cephalexin. By leveraging its unique properties, this compound enhances the accuracy and reliability of analytical methods, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[1]

The Core Principle of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the experimental workflow. These sources of error can include sample loss during preparation, fluctuations in instrument performance, and matrix effects where other components in a sample can suppress or enhance the signal of the analyte of interest.

An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls. The IS should be chemically and physically similar to the analyte. By comparing the instrument's response of the analyte to that of the internal standard, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS-based bioanalysis.[2] These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

This compound: An Ideal Internal Standard for Cephalexin Analysis

This compound is a deuterated analog of Cephalexin, meaning five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. This substitution makes this compound an excellent internal standard for the quantification of Cephalexin for several key reasons:

  • Chemical and Physical Similarity: this compound is chemically identical to Cephalexin in terms of its structure and functional groups. This ensures that it behaves very similarly during sample extraction, chromatography, and ionization.

  • Co-elution: Due to its nearly identical properties, this compound co-elutes with Cephalexin during liquid chromatography. This is crucial as it ensures that both compounds experience the same matrix effects at the same time.

  • Mass Distinguishability: The five deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of Cephalexin. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously without interference.[3]

The following diagram illustrates the fundamental principle of using this compound as an internal standard in a typical LC-MS workflow.

G Principle of Internal Standard Use cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Contains unknown amount of Cephalexin Add_IS Add known amount of This compound (Internal Standard) Sample->Add_IS Spiking Extraction Protein Precipitation & Centrifugation Add_IS->Extraction LC_Separation Liquid Chromatography (Co-elution of Cephalexin and this compound) Extraction->LC_Separation MS_Detection Mass Spectrometry (Detection of distinct m/z values) LC_Separation->MS_Detection Ratio_Calculation Calculate Ratio: (Peak Area of Cephalexin) / (Peak Area of this compound) MS_Detection->Ratio_Calculation Calibration_Curve Compare ratio to a calibration curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine accurate concentration of Cephalexin Calibration_Curve->Final_Concentration

Workflow for using this compound as an internal standard.

Quantitative Data for Cephalexin Analysis using this compound

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the determination of Cephalexin in human plasma using this compound as an internal standard.[3]

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnAgilent ZORBAX XDB-C18, 5 µm, 50 x 2.1 mm
Mobile PhaseGradient elution with water, formic acid, and ammonium acetate
Flow Rate0.4 mL/min
Injection Volume10 µL
Analysis Time3.5 min
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI)
Ionization ModePositive
Scan ModeMultiple Reaction Monitoring (MRM)
Spray Voltage5500 V
Atomization Temperature500 °C

Table 2: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cephalexin347.9106.1
This compound352.9111.1

Table 3: Method Performance Characteristics

ParameterValue
Linear Range in Plasma0.1 - 50 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Inter- and Intra-batch Precision (RSD)< 15%

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of Cephalexin in human plasma using this compound as an internal standard, based on a published analytical method.[3]

4.1. Materials and Reagents

  • Cephalexin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

4.2. Preparation of Standard and Internal Standard Solutions

  • Cephalexin Stock Solution: Prepare a stock solution of Cephalexin in a suitable solvent (e.g., 98% acetonitrile) at a concentration of 1 mg/mL.

  • Cephalexin Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to create calibration standards with concentrations ranging from 0.002 µg/µL to 1 µg/µL.

  • This compound Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.04 µg/µL.

4.3. Sample Preparation

  • To 100 µL of human plasma in a 96-deep-well plate, add 5 µL of the appropriate Cephalexin working solution (for calibration standards and quality controls) or 5 µL of 98% acetonitrile (for unknown samples).

  • Add 5 µL of the this compound internal standard working solution (0.04 µg/µL) to all wells.

  • Vortex mix the plate for 1 minute.

  • Add 1000 µL of acetonitrile to each well to precipitate proteins.

  • Vortex mix the plate for 1 minute.

  • Centrifuge the plate at 3000 rpm for 10 minutes at 6 °C.

  • Transfer 20 µL of the supernatant to a new 96-deep-well plate containing 980 µL of a mixed organic solvent (water:formic acid:1mol/L ammonium acetate = 100:0.1:0.1 by volume).

  • Vortex mix the plate.

  • Centrifuge the plate at 3000 rpm for 5 minutes at 6 °C.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

The following diagram outlines the experimental workflow for sample preparation.

G Sample Preparation Workflow Start Start Aliquot_Plasma Aliquot 100 µL Plasma Start->Aliquot_Plasma Spike_Analyte Spike with Cephalexin (for Calibrators/QCs) Aliquot_Plasma->Spike_Analyte Spike_IS Spike with 5 µL of 0.04 µg/µL this compound Spike_Analyte->Spike_IS Vortex1 Vortex Mix (1 min) Spike_IS->Vortex1 Protein_Precipitation Add 1000 µL Acetonitrile Vortex1->Protein_Precipitation Vortex2 Vortex Mix (1 min) Protein_Precipitation->Vortex2 Centrifuge1 Centrifuge (3000 rpm, 10 min, 6°C) Vortex2->Centrifuge1 Supernatant_Transfer Transfer 20 µL Supernatant Centrifuge1->Supernatant_Transfer Dilution Dilute with 980 µL Mixed Organic Solvent Supernatant_Transfer->Dilution Vortex3 Vortex Mix Dilution->Vortex3 Centrifuge2 Centrifuge (3000 rpm, 5 min, 6°C) Vortex3->Centrifuge2 Inject Inject 10 µL into LC-MS/MS Centrifuge2->Inject

A detailed workflow for preparing plasma samples.

Biological Fate of Cephalexin

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cephalexin provides context for its analysis in biological matrices. Cephalexin is rapidly and almost completely absorbed from the gastrointestinal tract.[4] It is widely distributed throughout the body fluids.[5] A key characteristic of Cephalexin is that it is not metabolized in the body.[4] Over 90% of the drug is excreted unchanged in the urine within 8 hours, primarily through glomerular filtration and tubular secretion.[4][5] This lack of significant metabolism simplifies its pharmacokinetic profile and analysis.

The following diagram illustrates the ADME pathway of Cephalexin.

G ADME Pathway of Cephalexin Oral_Administration Oral Administration of Cephalexin Absorption Rapid Absorption (Gastrointestinal Tract) Oral_Administration->Absorption Distribution Distribution to Body Tissues and Fluids Absorption->Distribution No_Metabolism No Significant Metabolism Distribution->No_Metabolism Excretion Excretion of Unchanged Drug (>90% in Urine) No_Metabolism->Excretion Elimination Elimination Excretion->Elimination

The absorption, distribution, metabolism, and excretion of Cephalexin.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Cephalexin in complex biological matrices. Its chemical and physical properties, which closely mimic those of the parent drug while maintaining a distinct mass, allow it to effectively compensate for analytical variability. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists in the development and application of robust bioanalytical methods for Cephalexin.

References

The Strategic Advantage of Cephalexin-d5 in Quantitative Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benefits and practical application of Cephalexin-d5 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of the antibiotic Cephalexin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a cornerstone of high-quality bioanalytical methods, ensuring accuracy and precision in complex biological matrices.

The Imperative for Internal Standards in Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2][3] An internal standard (IS) is a compound added to samples, calibrators, and quality controls at a known and constant concentration to correct for these variations.

The ideal internal standard co-elutes with the analyte and experiences the same variations during sample processing and analysis.[1][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard for LC-MS/MS assays.[1][2][3] By replacing five hydrogen atoms with deuterium, this compound is chemically identical to Cephalexin but has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. This near-identical chemical and physical behavior ensures that this compound accurately tracks the analytical journey of Cephalexin, from extraction to detection, providing a reliable basis for quantification.

Core Benefits of Employing this compound

The use of this compound as an internal standard in the bioanalysis of Cephalexin offers several key advantages:

  • Mitigation of Matrix Effects: Biological matrices like plasma are complex and can significantly impact the ionization efficiency of the analyte. Since this compound has the same molecular structure and properties as Cephalexin, it is affected by the matrix in the same way, allowing for accurate correction.

  • Correction for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for, as both the analyte and the internal standard are lost proportionally.

  • Improved Precision and Accuracy: By compensating for variations in injection volume and instrument response, this compound significantly enhances the precision and accuracy of the analytical method.[3]

  • Enhanced Method Robustness: The use of a SIL internal standard makes the method more rugged and less susceptible to day-to-day variations in instrument performance or environmental conditions.

Experimental Protocol: Quantification of Cephalexin in Human Plasma

The following is a detailed methodology for the determination of Cephalexin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[4]

Materials and Reagents
  • Cephalexin reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 96-well deep-well plate.

  • Add 5 µL of the this compound internal standard working solution.

  • Vortex mix the samples.

  • Add 1000 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes at 6°C.

  • Transfer 20 µL of the supernatant to a new 96-well plate containing 980 µL of a reconstitution solvent (water:formic acid:1mol/L ammonium acetate, 100:0.1:0.1 by volume).

  • Vortex mix and centrifuge at 3000 rpm for 5 minutes at 6°C.

  • Inject 10 µL of the final extract into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma add_is 2. Add 5 µL this compound (IS) plasma->add_is vortex1 3. Vortex Mix add_is->vortex1 precipitate 4. Add 1000 µL Acetonitrile vortex1->precipitate vortex2 5. Vortex Mix (1 min) precipitate->vortex2 centrifuge1 6. Centrifuge (3000 rpm, 10 min, 6°C) vortex2->centrifuge1 transfer 7. Transfer 20 µL Supernatant centrifuge1->transfer reconstitute 8. Add 980 µL Reconstitution Solvent transfer->reconstitute vortex3 9. Vortex Mix & Centrifuge (3000 rpm, 5 min, 6°C) reconstitute->vortex3 inject 10. Inject 10 µL into LC-MS/MS vortex3->inject

Caption: Workflow for the extraction of Cephalexin from human plasma.

Liquid Chromatography Conditions
ParameterValue
LC System High-Performance Liquid Chromatography System
Column Agilent ZORBAX XDB-C18, 5 µm, 50 x 2.1 mm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Autosampler Temp. 6°C
Analysis Time 3.5 min

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
1.595
3.095
3.15
3.55
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cephalexin347.9106.1
This compound352.9111.1

Quantitative Data and Method Performance

The performance of an LC-MS/MS method using this compound is characterized by its linearity, precision, accuracy, and sensitivity. The following tables summarize typical validation results for such a method.[4]

Calibration Curve and Linearity
ParameterResult
Linear Range 0.1 - 50 µg/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99
Precision and Accuracy
Quality ControlIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC < 15%< 15%± 15%
Medium QC < 15%< 15%± 15%
High QC < 15%< 15%± 15%
Sensitivity and Retention Time
ParameterValue
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Retention Time (Cephalexin) ~1.648 min
Retention Time (this compound) ~1.637 min

Visualization of the Core Principle

The fundamental principle behind using this compound is to establish a reliable ratio between the analyte and its stable isotope-labeled counterpart. This ratio remains constant even when absolute signal intensities fluctuate, ensuring accurate quantification.

G cluster_logic Logical Framework for SIL Internal Standard Use cluster_ms Mass Spectrometer Detection start Sample with Unknown Cephalexin Concentration add_is Add Known Amount of This compound (IS) start->add_is process Sample Preparation (Extraction, etc.) add_is->process analysis LC-MS/MS Analysis process->analysis ceph_signal Cephalexin Signal (Affected by Matrix/Recovery) analysis->ceph_signal is_signal This compound Signal (Affected by Matrix/Recovery) analysis->is_signal ratio Calculate Ratio: (Cephalexin Signal / IS Signal) ceph_signal->ratio is_signal->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: The principle of quantification using a SIL internal standard.

Conclusion

The integration of this compound into LC-MS/MS workflows for the quantification of Cephalexin is a critical step towards achieving high-quality, reliable, and robust bioanalytical data. Its ability to mimic the behavior of the unlabeled analyte provides an effective means to compensate for the inherent variabilities of the analytical process, particularly matrix effects and inconsistencies in sample preparation. For researchers and professionals in drug development and clinical research, the use of this compound is not merely a technical choice but a fundamental component of a sound scientific methodology, ensuring data integrity for pharmacokinetic, bioequivalence, and other clinical studies.

References

Commercial Suppliers and Availability of Cephalexin-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical data for Cephalexin-d5. It is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard for use in bioanalytical and pharmacokinetic studies. This document includes a summary of supplier information, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key workflows and logical relationships.

Introduction to this compound

This compound is a deuterated form of Cephalexin, a first-generation cephalosporin antibiotic. The incorporation of five deuterium atoms into the phenyl group of the molecule results in a mass shift, making it an ideal internal standard for the quantitative analysis of Cephalexin in biological matrices by mass spectrometry.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.[1]

Commercial Availability and Supplier Information

A number of chemical suppliers offer this compound for research purposes. The table below summarizes key information for several prominent suppliers. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
MedchemExpress HY-B0200S>98%1mg, 5mg, 10mg, 50mg1mg: ~
200,5mg:200, 5mg: ~200,5mg:
500
Santa Cruz Biotechnology sc-218403Information not availableInquireInquire
Veeprho VP-C2101505High PurityInquireInquire
LGC Standards (TRC) C243202>98%1mg, 5mg, 10mgInquire
Simson Pharma Limited C220012AHigh PurityInquireInquire
A Chemtek ARD7013D5>98%InquireInquire
Toronto Research Chemicals (TRC) C243202>98%1mg, 5mg, 10mgInquire
Alsachim 6486-d5>98%1mg, 5mg, 10mgInquire

Experimental Protocols: Quantification of Cephalexin in Biological Matrices using LC-MS/MS

The following is a generalized, detailed methodology for the quantification of Cephalexin in plasma samples using this compound as an internal standard, synthesized from multiple validated LC-MS/MS methods.[3][4][5][6][7]

Materials and Reagents
  • Cephalexin analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions
  • Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve Cephalexin in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cephalexin stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cephalexin: m/z 348.1 → 158.1 (quantifier), 348.1 → 106.1 (qualifier)

    • This compound: m/z 353.1 → 163.1 (quantifier)

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for both Cephalexin and this compound.

  • Calculate the peak area ratio of Cephalexin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Cephalexin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the use of this compound in a research setting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Cephalexin calibration_curve->quantification

Caption: A typical experimental workflow for quantifying Cephalexin in plasma.

supply_chain researcher Researcher/ Scientist supplier_search Identify Commercial Suppliers researcher->supplier_search quote_request Request Quote/ Check Availability supplier_search->quote_request purchase_order Place Purchase Order quote_request->purchase_order supplier Chemical Supplier (e.g., MedchemExpress, TRC) purchase_order->supplier shipping Shipping and Logistics supplier->shipping lab_receipt Receive and Log This compound shipping->lab_receipt lab_receipt->researcher

Caption: The logical supply chain for acquiring this compound for research.

References

Methodological & Application

Application Note: Quantitative Analysis of Cephalexin in Human Plasma by LC-MS/MS Using Cephalexin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1] Accurate quantification of Cephalexin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cephalexin in human plasma. The use of a stable isotope-labeled internal standard, Cephalexin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Cephalexin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Cephalexin348.1158.125100
174.120
This compound353.1163.125100

Note: The specific collision energy may require optimization based on the instrument used.

Table 2: Chromatographic Conditions

ParameterCondition
LC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

Table 3: Method Performance

ParameterResult
Linearity Range10 - 5000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Recovery> 85%

Experimental Protocols

1. Standard and Sample Preparation

a. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Cephalexin in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

b. Working Standard Solutions:

  • Prepare working standard solutions of Cephalexin by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 100 ng/mL to 50 µg/mL.

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL in a 50:50 mixture of methanol and water.

c. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate Cephalexin working standard solutions to achieve final concentrations of 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 30, 750, and 4000 ng/mL) in the same manner.

2. Sample Preparation Protocol (Protein Precipitation)

This protocol is suitable for the rapid and efficient extraction of Cephalexin from plasma samples.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile (0.1% FA) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 analysis Inject into LC-MS/MS vortex2->analysis G cluster_logic Internal Standard Logic cluster_process Sample Processing & Analysis analyte Cephalexin (Analyte) extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix instrument Instrument Fluctuation analyte->instrument ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->extraction is->matrix is->instrument is->ratio quant Accurate Quantification ratio->quant

References

Application Note: High-Throughput Quantification of Cephalexin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cephalexin in human plasma. The protocol utilizes Cephalexin-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol provides a detailed, step-by-step guide for the determination of Cephalexin in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity. The use of this compound as an internal standard minimizes variability due to matrix effects and sample processing.

Experimental

Materials and Reagents
  • Cephalexin (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical Column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

  • Microcentrifuge

  • 96-well deep-well plates

  • Precision pipettes and tips

Protocols

Preparation of Stock and Working Solutions
  • Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cephalexin in a 50:50 (v/v) mixture of acetonitrile and water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Cephalexin stock solution.

  • Cephalexin Working Solutions: Prepare a series of working solutions by serially diluting the Cephalexin stock solution with a 50:50 (v/v) acetonitrile and water mixture to create calibration standards.

  • IS Working Solution (e.g., 40 ng/µL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 96-well deep-well plate.

  • Add 5 µL of the IS working solution (this compound) to each well and vortex briefly.

  • Add 1000 µL of acetonitrile to each well to precipitate plasma proteins.[2]

  • Vortex the plate for 1 minute.

  • Centrifuge the plate at 3000 rpm for 10 minutes at 6°C.[2]

  • Transfer 20 µL of the supernatant to a new 96-well plate containing 980 µL of a reconstitution solvent (e.g., water:formic acid:1mol/L ammonium acetate at a volume ratio of 100:0.1:0.1).[2]

  • Vortex the plate and centrifuge at 3000 rpm for 5 minutes at 6°C before placing it in the autosampler.[2]

LC-MS/MS Analysis
  • Chromatographic Separation: Perform chromatographic separation on a C18 analytical column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer with an ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions for Cephalexin and this compound.

Data Presentation

Table 1: LC-MS/MS Instrument Parameters
ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min[3]
Column Temperature50°C[3]
Injection Volume5 µL[4]
MS/MS System
Ion SourceElectrospray Ionization (ESI), Positive Mode
Spray Voltage5500 V[2]
Source Temperature500°C[2]
Curtain Gas30 Psi[2]
Collision Gas8 Psi[2]
Table 2: MRM Transitions and Compound-Specific Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Cephalexin347.9106.12740
This compound352.9111.12740

Note: These values are based on published literature and may require optimization for specific instrumentation.[2]

Table 3: Method Validation Summary
ParameterResult
Linearity Range0.1 - 50 µg/mL[2]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL[2]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 5 µL this compound IS plasma->add_is add_acn Add 1000 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge1 Centrifuge (3000 rpm, 10 min) vortex1->centrifuge1 transfer Transfer 20 µL Supernatant centrifuge1->transfer reconstitute Reconstitute in 980 µL Solvent transfer->reconstitute vortex2 Vortex & Centrifuge reconstitute->vortex2 injection Inject 5 µL vortex2->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for Cephalexin quantification in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Cephalexin in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this protocol well-suited for applications in clinical research and drug development that require the analysis of a large number of samples.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Cephalexin using Cephalexin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1] Therapeutic Drug Monitoring (TDM) of Cephalexin is crucial to optimize dosage, ensure efficacy, and minimize potential toxicity, particularly in patients with renal impairment.[1] This document provides a detailed application note and protocol for the quantitative analysis of Cephalexin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cephalexin-d5 as an internal standard. This compound, a deuterated analog of Cephalexin, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.

Pharmacokinetics of Cephalexin

Cephalexin is rapidly and almost completely absorbed from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within one hour of oral administration.[1][2] It is widely distributed throughout the body fluids and tissues.[1][2] Notably, Cephalexin is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[1][2][3] More than 90% of the administered dose is excreted in the urine within 8 hours.[1] This renal excretion pathway makes it particularly effective for treating urinary tract infections.[1]

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for TDM of Cephalexin due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard like this compound is critical for reliable quantification in complex biological matrices such as plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Cephalexin in human plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Curve Range (µg/mL)Correlation Coefficient (r²)
Cephalexin0.1 - 50> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC0.2< 15< 15± 15
Medium QC2.0< 15< 15± 15
High QC40.0< 15< 15± 15

Table 3: Recovery and Limit of Quantification

ParameterValue
Mean Recovery of Cephalexin> 85%
Mean Recovery of this compound> 85%
Lower Limit of Quantification (LLOQ)0.1 µg/mL

Experimental Protocols

Materials and Reagents
  • Cephalexin analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 96-well plates

  • Centrifuge

Standard and Internal Standard Stock Solution Preparation
  • Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cephalexin in methanol to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a 1 mg/mL stock solution.

  • Store stock solutions at -20°C.

Working Standard and Internal Standard Solution Preparation
  • Cephalexin Working Standards: Prepare a series of working standard solutions by serially diluting the Cephalexin stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., ranging from 0.1 to 50 µg/mL).

  • This compound Working Internal Standard Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 0.04 µg/µL.[4]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes or a 96-well plate for blank, calibration standards, quality control samples, and unknown samples.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 5 µL of the this compound working internal standard solution (0.04 µg/µL).[4]

  • Vortex briefly to mix.

  • Add 1000 µL of acetonitrile to each sample.[4]

  • Vortex mix for 1 minute to precipitate proteins.[4]

  • Centrifuge at 3000 rpm for 10 minutes at 6°C.[4]

  • Transfer 20 µL of the clear supernatant to a new 96-well plate containing 980 µL of a mixture of water, formic acid, and 1 M ammonium acetate (100:0.1:0.1, v/v/v).[4]

  • Vortex mix and centrifuge at 3000 rpm for 5 minutes at 6°C.[4]

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent or equivalent
ColumnAgilent ZORBAX XDB-C18, 5 µm, 50 x 2.1 mm[4]
Mobile Phase AWater with 0.1% Formic Acid and 0.1% Ammonium Acetate[4]
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientAs required for optimal separation
Flow Rate0.3 - 0.5 mL/min
Injection Volume10 µL[4]
Column Temperature40°C
Autosampler Temperature4°C

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsCephalexin: 347.9 -> 106.1 (m/z)[4] This compound: 352.9 -> 111.1 (m/z)[4]
Dwell Time200 ms
Collision GasArgon
Ion Spray Voltage5500 V
Source Temperature500°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) is_addition 2. Add this compound (IS) plasma->is_addition protein_precipitation 3. Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation1 4. Centrifugation protein_precipitation->centrifugation1 supernatant_transfer 5. Supernatant Transfer centrifugation1->supernatant_transfer dilution 6. Dilution supernatant_transfer->dilution centrifugation2 7. Final Centrifugation dilution->centrifugation2 injection 8. Injection into LC-MS/MS centrifugation2->injection chromatography 9. Chromatographic Separation injection->chromatography detection 10. Mass Spectrometric Detection chromatography->detection quantification 11. Quantification detection->quantification reporting 12. Reporting Results quantification->reporting

Caption: Experimental workflow for Cephalexin TDM.

cephalexin_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_excretion Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract pept1 Intestinal PEPT1 Transporter gi_tract->pept1 portal_vein Portal Vein pept1->portal_vein systemic_circulation Systemic Circulation portal_vein->systemic_circulation tissue_distribution Distribution to Tissues systemic_circulation->tissue_distribution kidney Kidney systemic_circulation->kidney glomerular_filtration Glomerular Filtration kidney->glomerular_filtration tubular_secretion Tubular Secretion kidney->tubular_secretion urine Excretion in Urine (Unchanged) glomerular_filtration->urine tubular_secretion->urine

Caption: Cephalexin absorption and excretion pathway.

References

Application Notes and Protocols for Cephalexin-d5 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices for the analysis of Cephalexin, using Cephalexin-d5 as an internal standard. The following sections offer a comparative overview of common extraction techniques, in-depth experimental procedures, and a visualization of the drug's mechanism of action.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections.[1][2][3][4] Accurate quantification of Cephalexin in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This compound, a stable isotope-labeled version of the drug, is the preferred internal standard for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[5]

The selection of an appropriate sample preparation technique is critical for achieving reliable and reproducible results. The primary goals of sample preparation are to remove interfering endogenous matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[6] This document outlines three commonly used techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Comparative Data of Sample Preparation Techniques

The choice of sample preparation method can significantly impact recovery, matrix effects, and overall assay performance. The following table summarizes quantitative data from various studies to facilitate the selection of the most suitable technique for your specific application.

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Recovery (%) >80%[7]63% - 98.7%[8][9]Generally provides high recovery, but can be variable.
Internal Standard Recovery (%) Not specified~98.7% (for Cephalexin as IS)[9]Not specified
Matrix Effect Can be significantGenerally lower than PPT[10][11]Can be variable depending on solvent choice.
Processing Time FastModerateSlow
Cost LowHighLow
Automation Potential HighHighModerate
Selectivity LowHighModerate

Experimental Protocols

Protein Precipitation (PPT) Protocol for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile is a commonly used precipitation solvent.[7][12]

Materials:

  • Blank plasma

  • Cephalexin and this compound stock solutions

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound).

  • Add 250 µL of cold acetonitrile to the plasma sample.[13]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Urine Samples

SPE provides a more selective cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects.[10][11] This protocol is suitable for the extraction of Cephalexin from urine samples.

Materials:

  • Urine sample

  • Cephalexin and this compound stock solutions

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol, HPLC grade

  • Ultrapure water

  • 0.1% Formic acid in water

  • 0.1% Formic acid in acetonitrile

  • SPE manifold

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load 250 µL of the urine sample, previously spiked with 5 µL of the this compound internal standard solution, onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids

LLE is a classical extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.[14]

Materials:

  • Biological fluid sample (e.g., plasma, urine)

  • Cephalexin and this compound stock solutions

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous buffer (to adjust pH)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the biological fluid sample into a centrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound).

  • Add 500 µL of a suitable aqueous buffer to adjust the pH.

  • Add 2 mL of the immiscible organic extraction solvent.

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualization of Cephalexin's Mechanism of Action

Cephalexin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][4][15] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][15][16] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[4][15][16]

Cephalexin_Mechanism_of_Action cluster_bacterium Bacterial Cell cephalexin Cephalexin pbp Penicillin-Binding Proteins (PBPs) cephalexin->pbp Binds to peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Inhibits cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Forms lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Caption: Mechanism of action of Cephalexin in a bacterial cell.

Experimental Workflow for Sample Preparation and Analysis

The following diagram illustrates a typical workflow from sample collection to data analysis using this compound as an internal standard.

Sample_Prep_Workflow sample Biological Sample (Plasma, Urine) add_is Spike with This compound (IS) sample->add_is extraction Sample Preparation (PPT, SPE, or LLE) add_is->extraction centrifuge Centrifugation/ Elution extraction->centrifuge supernatant Collect Supernatant/ Eluate centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for biological sample preparation and analysis.

References

Preparation of Stock and Working Solutions of Cephalexin-d5: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of Cephalexin-d5, a deuterated analog of the first-generation cephalosporin antibiotic, Cephalexin. Accurate preparation of these solutions is critical for reliable and reproducible results in various research applications, including its use as an internal standard in analytical chromatography, in vitro cell-based assays, and in vivo studies.

Introduction

This compound is a stable isotope-labeled form of Cephalexin, widely used as an internal standard for the quantification of Cephalexin in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical structure is identical to Cephalexin, with the exception of five deuterium atoms on the phenyl group, which provides a distinct mass difference for mass spectrometric detection without significantly altering its chemical properties. Cephalexin acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂D₅N₃O₄S
Molecular Weight~352.4 g/mol
AppearanceWhite to off-white solid
Storage (Solid)-20°C, protected from light and moisture

Table 2: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
MethanolSolubleUsed in some analytical methods for stock solution preparation.
AcetonitrileSolubleA suitable solvent for preparing stock solutions for LC-MS applications.[1]
WaterSparingly solubleAqueous solutions should be prepared fresh.
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly solubleFor preparing working solutions for biological assays. Prepare fresh.

Table 3: Recommended Concentrations for Stock and Working Solutions

ApplicationStock Solution ConcentrationWorking Solution Concentration
Internal Standard (LC-MS) 0.5 - 1 mg/mL0.04 µg/mL (40 ng/mL)[1]
In Vitro Antibacterial Assays 1 - 10 mg/mLVaries (typically in µg/mL range, determined by MIC)
In Vivo Studies (Rodent) 10 - 50 mg/mL15 - 60 mg/kg body weight[7]

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Acetonitrile (for LC-MS)

Materials:

  • This compound solid

  • Anhydrous acetonitrile, HPLC grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Amber glass vials for storage

Protocol:

  • Equilibrate the vial of this compound solid to room temperature before opening to prevent condensation.

  • Accurately weigh 1 mg of this compound using a calibrated analytical balance.

  • Transfer the weighed solid to a 1 mL Class A volumetric flask.

  • Add a small volume of acetonitrile (approximately 0.5 mL) to dissolve the solid.

  • Vortex the solution gently until all the solid is completely dissolved.

  • Add acetonitrile to the flask to reach the 1 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to an amber glass vial.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C.

Preparation of a 40 ng/mL Working Solution (for LC-MS Internal Standard)

Materials:

  • 1 mg/mL this compound stock solution in acetonitrile

  • Acetonitrile, HPLC grade

  • Volumetric flasks or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Perform a serial dilution of the 1 mg/mL stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of acetonitrile to obtain a 10 µg/mL intermediate solution.

  • From the 10 µg/mL intermediate solution, take 4 µL and add it to 996 µL of acetonitrile to achieve a final concentration of 40 ng/mL.

  • Vortex the working solution gently to ensure homogeneity.

  • This working solution is now ready to be spiked into samples for LC-MS analysis.

Preparation of Stock and Working Solutions for In Vitro Antibacterial Assays

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes and sterile, filtered pipette tips

Protocol for 10 mg/mL Stock Solution in DMSO:

  • Weigh 10 mg of this compound and transfer it to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of DMSO and vortex until the solid is fully dissolved.

  • Bring the final volume to 1 mL with DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Working Solutions:

  • Thaw an aliquot of the 10 mg/mL stock solution.

  • Perform serial dilutions in sterile bacterial growth medium to achieve the desired final concentrations for the assay (e.g., for Minimum Inhibitory Concentration (MIC) determination).

  • It is recommended to prepare these working solutions fresh on the day of the experiment.

Preparation of Dosing Solutions for In Vivo Studies

Materials:

  • This compound solid

  • Sterile vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Homogenizer or sonicator

  • Calibrated analytical balance

  • Appropriate sized sterile tubes

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound.

  • Suspend the solid in the appropriate volume of sterile vehicle.

  • Homogenize or sonicate the suspension to ensure uniformity. The stability of Cephalexin in suspension is crucial, and it's recommended to prepare the dosing solution fresh before administration. Reconstituted suspensions of Cephalexin have been shown to be stable for extended periods under refrigeration.[8]

Visualizations

G Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, DMSO) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution Aliquot store->thaw Retrieve for use dilute Perform Serial Dilutions in Experimental Buffer/Medium thaw->dilute use Use Freshly Prepared Working Solution dilute->use

Caption: A flowchart illustrating the general workflow for preparing stock and working solutions of this compound.

G Mechanism of Action of Cephalexin cephalexin This compound pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cephalexin->pbp Binds to synthesis Peptidoglycan Synthesis pbp->synthesis Inhibits cell_wall Bacterial Cell Wall Integrity synthesis->cell_wall is essential for lysis Cell Lysis and Bacterial Death synthesis->lysis Inhibition leads to compromised cell wall and cell_wall->lysis Loss of integrity leads to

Caption: A diagram illustrating the mechanism of action of Cephalexin, which involves the inhibition of bacterial cell wall synthesis.[2][3][4][5][6]

References

Application Note: The Role of Cephalexin-d5 in Pharmacokinetic and Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Cephalexin-d5 as an Internal Standard in Pharmacokinetic and Bioanalytical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely prescribed for various bacterial infections. A critical aspect of drug development and clinical monitoring involves the accurate quantification of drug concentrations in biological matrices. While metabolic stability studies are a cornerstone of early drug discovery, extensive research has shown that cephalexin is not metabolized in the body and is excreted unchanged, primarily through the urine.[1][2][3][4][5][6] Therefore, traditional in vitro metabolic stability assays are not applicable to this compound.

However, the use of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are essential for pharmacokinetic studies.[7][8][9][10] this compound, a deuterated analog of cephalexin, serves as an ideal internal standard for these analyses. Its physicochemical properties are nearly identical to cephalexin, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[7][8][9][10] This application note provides a detailed protocol for the quantification of cephalexin in human plasma using this compound as an internal standard, highlighting its importance in ensuring data accuracy and precision.

The Importance of Deuterated Internal Standards

In quantitative bioanalysis, especially using LC-MS/MS, an internal standard is added to both calibration standards and unknown samples. It helps to correct for variations that can occur during sample processing and analysis, such as:

  • Extraction Efficiency: Losses of the analyte during sample preparation steps.

  • Matrix Effects: Suppression or enhancement of the analyte signal by other components in the biological matrix.

  • Instrumental Variability: Fluctuations in the LC-MS/MS system's performance.

Deuterated standards like this compound are considered the "gold standard" for internal standards in LC-MS/MS assays because they co-elute with the unlabeled analyte and experience nearly identical matrix effects and ionization efficiencies.[7][8]

Experimental Protocols

Bioanalytical Method for Quantification of Cephalexin in Human Plasma using LC-MS/MS

This protocol describes a method for the determination of cephalexin concentration in human plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Cephalexin reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (deionized or Milli-Q)

2. Preparation of Stock and Working Solutions:

  • Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve cephalexin in a suitable solvent (e.g., water or methanol).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the cephalexin stock.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cephalexin stock solution with a suitable solvent to create calibration standards.

  • Internal Standard Working Solution (e.g., 0.04 µg/µL): Dilute the this compound stock solution to the desired concentration.[11]

3. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • To 100 µL of plasma in each tube, add 5 µL of the this compound internal standard working solution.

  • For calibration standards and quality controls, add a known volume of the respective cephalexin working standard solutions. For blank and unknown samples, add the same volume of the solvent used for the working standards.

  • Vortex mix the samples for 1 minute.

  • Add 1000 µL of acetonitrile to each tube to precipitate the plasma proteins.[11]

  • Vortex mix for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 3000 rpm for 10 minutes at 6°C) to pellet the precipitated proteins.[11]

  • Transfer 20 µL of the supernatant to a clean 96-well plate or autosampler vials.[11]

  • Add 980 µL of a mixed organic solvent (e.g., water:formic acid:1mol/L ammonium acetate in a 100:0.1:0.1 volume ratio) to each well/vial.[11]

  • Vortex mix and centrifuge again (e.g., 3000 rpm for 5 minutes at 6°C).[11]

  • Inject an appropriate volume (e.g., 10 µL) of the final solution into the LC-MS/MS system.[11]

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., Waters Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

    • Flow Rate: 0.4 - 1.0 mL/min.[12][13]

    • Gradient Elution: A gradient program should be optimized to ensure good separation of cephalexin from matrix components and a symmetrical peak shape.

    • Column Temperature: e.g., 40-50°C.[12][14]

    • Injection Volume: 5-20 µL.[13][15]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Scanning Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cephalexin: m/z 347.9 → m/z 106.1.[11]

      • This compound: m/z 352.9 → (a specific product ion for d5, which would be determined during method development, for example, m/z 106.1 or another characteristic fragment).

    • Instrument Parameters: Optimize parameters such as spray voltage, source temperature, nebulizer gas, and collision energy to achieve the best signal intensity for both cephalexin and this compound.

Data Presentation

The following tables represent typical data that would be generated during the validation of this bioanalytical method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Cephalexin0.1 - 50> 0.99

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1< 15< 15± 20
Low0.3< 15< 15± 15
Mid15< 15< 15± 15
High40< 15< 15± 15
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
CephalexinLow85 - 11585 - 115
High85 - 11585 - 115
This compound-85 - 11585 - 115

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is add_std Spike with Cephalexin Standards (for Calibrators/QCs) add_is->add_std precipitate Protein Precipitation (Acetonitrile) add_std->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dilute Dilution supernatant->dilute centrifuge2 Final Centrifugation dilute->centrifuge2 final_sample Sample for Injection centrifuge2->final_sample lc_system LC System (C18 Column) final_sample->lc_system ms_system Tandem Mass Spectrometer (ESI+, MRM) lc_system->ms_system data_acq Data Acquisition ms_system->data_acq peak_integration Peak Integration data_acq->peak_integration ratio Calculate Peak Area Ratio (Cephalexin / this compound) peak_integration->ratio calibration_curve Generate Calibration Curve ratio->calibration_curve quantification Quantify Cephalexin Concentration calibration_curve->quantification

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in Cephalexin-d5 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Cephalexin-d5.

Troubleshooting Guides

This section offers step-by-step solutions to common peak shape problems.

Q1: My this compound peak is tailing. What are the possible causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC. It can lead to inaccurate integration and reduced sensitivity. The primary causes for this compound peak tailing and their solutions are outlined below.

Potential Causes and Solutions for Peak Tailing:

CauseRecommended Solution
Secondary Silanol Interactions Cephalexin, a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[1] Solution: Lower the mobile phase pH to around 3.0 or below to protonate the silanol groups and minimize these interactions. Using a buffer like 0.1% formic acid or ammonium formate can achieve this and is compatible with LC-MS.[1] Alternatively, use a modern, end-capped C18 column or a column with a different stationary phase that is less prone to such interactions.
Incorrect Mobile Phase pH The pH of the mobile phase should ideally be at least 2 pH units away from the pKa of Cephalexin to ensure it is in a single ionic state.[1] Solution: Adjust the mobile phase pH. For basic compounds like Cephalexin, a lower pH is generally preferred.
Insufficient Buffer Concentration A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to peak tailing. Solution: Increase the buffer concentration in your mobile phase. A concentration of 10-50 mM is typically adequate for LC-UV applications.[1]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase. Solution: Reduce the concentration of your this compound sample and re-inject. If tailing improves, overload was the likely cause.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. Solution: If a guard column is used, remove it and check if the peak shape improves. If so, replace the guard column. If the analytical column is the issue, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[2]
Q2: I am observing peak fronting with this compound. What should I investigate?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still significantly impact quantification.

Troubleshooting Peak Fronting:

CauseRecommended Solution
Sample Overload (Mass or Volume) This is a very common cause of peak fronting.[3] Solution: To check for mass overload, dilute your sample and inject again. To check for volume overload, reduce the injection volume. An improvement in peak shape indicates that overload was the issue.
Sample Solubility Issues If this compound is not fully dissolved in the sample solvent, it can lead to fronting. Solution: Ensure your sample is completely dissolved before injection. You may need to sonicate the sample or use a slightly stronger (but still compatible) solvent.
Column Collapse or Void A physical change in the column packing, such as a void at the inlet, can cause peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges. Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column will likely need to be replaced.
Incompatible Sample Solvent Using a sample solvent that is much stronger than the mobile phase can cause the analyte to move too quickly at the beginning of its migration through the column.[2][4] Solution: Prepare your sample in the mobile phase or a solvent that is weaker than the mobile phase.
Q3: My this compound peak is split or appears as a doublet. What could be the cause?

A3: Peak splitting can be one of the more complex issues to diagnose as it can arise from problems with the sample, the column, or the HPLC system itself.

Investigating Peak Splitting:

CauseRecommended Solution
Partially Blocked Inlet Frit Particulate matter from the sample or system can clog the column's inlet frit, causing the sample to be distributed unevenly onto the column. Solution: Replace the inlet frit if possible, or back-flush the column to dislodge the particulates. Using a guard column and filtering all samples and mobile phases can prevent this.
Column Void A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split peak. Solution: Similar to troubleshooting fronting, a column void often necessitates column replacement.
Sample Solvent/Mobile Phase Incompatibility If the sample solvent is much stronger than the mobile phase, it can cause the analyte to precipitate on the column or lead to poor focusing of the injection band.[2] Solution: Ensure your sample is dissolved in a solvent that is compatible with and ideally weaker than the mobile phase.
Co-eluting Interference It is possible that what appears to be a split peak is actually two different compounds eluting very close together. Solution: Analyze a blank matrix to check for interfering peaks. If an interference is present, the chromatographic method (e.g., gradient, mobile phase composition) will need to be optimized to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are typical HPLC conditions for this compound analysis?

A1: A common starting point for this compound analysis is reversed-phase HPLC. Below is a typical experimental protocol.

Experimental Protocol: Reversed-Phase HPLC for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase Methanol:0.1M Sodium Acetate Buffer (75:25 v/v)[6] or Water:Methanol:Acetonitrile (60:20:20 v/v/v), pH adjusted to 4[5]
Flow Rate 1.0 mL/min[5][6]
Detection UV at 254 nm[5] or 240 nm[6]
Injection Volume 20 µL[6]
Column Temperature Ambient
Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for obtaining a good peak shape for ionizable compounds like Cephalexin. Cephalexin has both acidic (carboxylic acid) and basic (amine) functional groups. At a pH close to its isoelectric point, it exists as a zwitterion, and its interaction with the stationary phase can be complex, potentially leading to poor peak shape. Operating at a pH well below the pKa of the carboxylic acid group and the amine group (e.g., pH < 3) will ensure it is in a predominantly cationic form, which often results in better peak shape on a C18 column by minimizing secondary interactions with residual silanols.[1]

Impact of Mobile Phase pH on Cephalexin Peak Asymmetry (Illustrative Data):

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
7.0> 1.8Significant Tailing
5.51.5 - 1.7Moderate Tailing
4.01.2 - 1.4Minor Tailing
3.01.0 - 1.2Symmetrical to Near-Symmetrical
Q3: Could the deuteration in this compound cause peak shape issues that are not seen with standard Cephalexin?

A3: In most reversed-phase HPLC applications, the deuterium isotope effect on peak shape is minimal. Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, typically eluting slightly earlier due to weaker van der Waals interactions.[7] However, significant differences in peak shape (tailing, fronting, etc.) are not commonly reported simply due to deuteration. If you are observing poor peak shape with this compound, it is more likely due to the general chromatographic issues discussed in the troubleshooting guides rather than the deuteration itself. It is important to consider the stability of the deuterated standard, as on-column H/D exchange could theoretically occur under certain pH and temperature conditions, though this is not a widely reported issue for this compound under standard reversed-phase conditions.

Q4: What are the acceptance criteria for peak shape in a quantitative analysis?

A4: For regulated quantitative analyses, the peak asymmetry or tailing factor is a key system suitability parameter. While specific values can vary by institution and method, a common acceptance criterion is a tailing factor (Tf) or asymmetry factor (As) between 0.8 and 1.5. A value of 1.0 represents a perfectly symmetrical Gaussian peak.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving common peak shape problems.

Troubleshooting_Tailing_Peak start Tailing Peak Observed q1 Is tailing on all peaks? start->q1 a1_yes Check for system issues: - Extra-column volume - Leaks - Blocked frit q1->a1_yes Yes q2 Is it a single peak (this compound)? q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Focus on analyte-specific issues q2->a2_yes q3 Is mobile phase pH appropriate? (e.g., < 3 for C18) a2_yes->q3 a3_yes Check buffer strength. Increase if < 10mM. q3->a3_yes Yes a3_no Adjust pH to be >2 units away from pKa. q3->a3_no No q4 Is sample overloaded? a3_yes->q4 a3_no->q4 a4_yes Dilute sample and reinject. q4->a4_yes Yes a4_no Consider column degradation. Flush or replace column. q4->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting workflow for a tailing peak.

Troubleshooting_Fronting_Peak start Fronting Peak Observed q1 Is sample concentration high or injection volume large? start->q1 a1_yes Reduce sample concentration or injection volume. q1->a1_yes Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Dissolve sample in mobile phase or a weaker solvent. q2->a2_yes Yes a2_no Suspect column issue. q2->a2_no No a2_yes->end q3 Check for column void or collapse. Inspect for discoloration at inlet. a2_no->q3 a3_yes Replace column. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for a fronting peak.

References

Addressing matrix effects in the bioanalysis of Cephalexin with Cephalexin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Cephalexin using Cephalexin-d5 as an internal standard. Our focus is to help you address and mitigate matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of Cephalexin?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Cephalexin, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][2]

Q2: Why is this compound recommended as an internal standard for Cephalexin analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Cephalexin.[4] SIL internal standards are the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties and chromatographic behavior to the analyte.[4] This means that this compound will experience similar extraction recovery and matrix effects as Cephalexin, allowing it to compensate for variations and improve the accuracy and precision of the measurement.

Q3: What are the common sample preparation techniques to reduce matrix effects for Cephalexin?

A3: The most common sample preparation techniques for Cephalexin in biological matrices are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins.[5][6]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A selective method where the analyte is retained on a solid sorbent while matrix components are washed away.[7] This technique is often considered more effective at removing interfering matrix components compared to PPT and LLE.[7]

Q4: How can I assess the presence and magnitude of matrix effects in my Cephalexin assay?

A4: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of Cephalexin solution into the MS detector post-chromatographic column while injecting a blank matrix extract.[8] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[8]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[2] The resulting matrix factor (MF) indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[2]

Q5: What are the regulatory expectations regarding the evaluation of matrix effects?

A5: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation. It is essential to demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay. Utilizing a suitable internal standard like this compound is a key strategy to mitigate and compensate for matrix effects.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor peak shape for Cephalexin (e.g., tailing, fronting, or splitting) 1. Co-elution with interfering matrix components.[9] 2. Inadequate chromatographic separation. 3. Interaction with active sites on the column or in the LC system.1. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or select a different column chemistry).[9] 2. Improve sample cleanup to remove interferences using SPE or LLE.[7] 3. Use a column with a different stationary phase or a guard column.
High variability in this compound internal standard response 1. Significant and variable matrix effects between samples. 2. Inconsistent sample preparation (e.g., incomplete protein precipitation).1. Implement a more rigorous sample preparation method like SPE to achieve a cleaner extract.[7] 2. Dilute the sample to reduce the concentration of matrix components. 3. Ensure consistent and precise execution of the sample preparation protocol.
Ion suppression or enhancement observed for Cephalexin 1. Co-eluting phospholipids or other endogenous compounds.[1] 2. High salt concentration in the final extract.1. Modify the chromatographic gradient to separate Cephalexin from the suppression/enhancement zone.[9] 2. Use a sample preparation technique specifically designed to remove phospholipids (e.g., certain SPE cartridges). 3. Ensure the final extract is reconstituted in a mobile phase compatible solvent with low salt content.
Inaccurate or imprecise results for quality control (QC) samples 1. Uncompensated matrix effects affecting the analyte-to-internal standard ratio. 2. Analyte instability in the matrix.1. Re-evaluate the choice of internal standard; this compound should track Cephalexin well, but extreme matrix effects can still be an issue. 2. Investigate different lots of blank matrix to assess the variability of the matrix effect. 3. Conduct stability studies of Cephalexin in the biological matrix under the storage and processing conditions.
Low recovery of Cephalexin during sample preparation 1. Suboptimal extraction solvent or pH in LLE. 2. Inappropriate sorbent or elution solvent in SPE. 3. Incomplete protein precipitation.1. For LLE, adjust the pH of the sample and the polarity of the extraction solvent. 2. For SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize wash and elution solvents. 3. For PPT, evaluate different precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) and the ratio of agent to sample.[5][6]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation methods for Cephalexin. Note that actual values may vary depending on the specific matrix, LC-MS/MS system, and experimental conditions.

Sample Preparation MethodAnalyteMean Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Cephalexin85 - 9510 - 25 (Suppression)[10]
Solid-Phase Extraction (SPE)Cephalexin> 90< 15[11]
Molecularly Imprinted SPE (MISPE)Cephalexin78 (in urine)Not specified[11][12]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a general guideline for the precipitation of proteins from plasma or serum samples.

  • Materials:

    • Plasma/serum sample containing Cephalexin

    • This compound internal standard working solution

    • Ice-cold acetonitrile

    • Vortex mixer

    • Centrifuge

    • 96-well collection plate or microcentrifuge tubes

  • Procedure:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to the sample.[5][6]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of Cephalexin from biological fluids using a reversed-phase SPE cartridge.

  • Materials:

    • Plasma/serum/urine sample containing Cephalexin

    • This compound internal standard working solution

    • SPE cartridges (e.g., C18)

    • Methanol (for conditioning)

    • Deionized water (for equilibration)

    • Washing solution (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol)

    • SPE vacuum manifold

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: To 200 µL of the sample, add 10 µL of this compound internal standard working solution. Dilute the sample with 800 µL of deionized water and load it onto the conditioned SPE cartridge.

    • Washing: Pass 1 mL of the washing solution through the cartridge to remove interfering substances.

    • Elution: Elute Cephalexin and this compound with 1 mL of the elution solvent into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This is a general protocol for LLE of Cephalexin from aqueous samples.

  • Materials:

    • Plasma/serum/urine sample containing Cephalexin

    • This compound internal standard working solution

    • Extraction solvent (e.g., ethyl acetate)

    • pH adjustment solution (e.g., dilute acid or base)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 200 µL of sample in a glass tube, add 10 µL of this compound internal standard working solution.

    • Adjust the pH of the sample as required to ensure Cephalexin is in a neutral form.

    • Add 1 mL of the extraction solvent.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualizations

G cluster_workflow General Bioanalytical Workflow for Cephalexin Sample Biological Sample Collection (e.g., Plasma, Urine) Add_IS Addition of Internal Standard (this compound) Sample->Add_IS Sample_Prep Sample Preparation (PPT, SPE, or LLE) Add_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing G cluster_troubleshooting Troubleshooting Workflow for Matrix Effects Problem Inaccurate/Imprecise Results or Poor Peak Shape Assess_ME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Problem->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_Chroma Optimize Chromatography (Gradient, Column, etc.) ME_Present->Optimize_Chroma Yes No_ME Investigate Other Causes (e.g., Instrument, Standard Stability) ME_Present->No_ME No Improve_SP Improve Sample Preparation (Switch to SPE/LLE, Optimize) Optimize_Chroma->Improve_SP Dilute_Sample Dilute Sample Improve_SP->Dilute_Sample Revalidate Re-validate Method Dilute_Sample->Revalidate G cluster_decision_tree Decision Tree for Sample Preparation Method Selection Start Start: Method Development High_Throughput High Throughput Needed? Start->High_Throughput PPT Protein Precipitation (PPT) High_Throughput->PPT Yes SPE_LLE Consider SPE or LLE High_Throughput->SPE_LLE No Low_Matrix_Effect Low Matrix Effect Acceptable? PPT->Low_Matrix_Effect Low_Matrix_Effect->SPE_LLE No High_Selectivity High Selectivity Required? SPE_LLE->High_Selectivity SPE Solid-Phase Extraction (SPE) High_Selectivity->SPE Yes LLE Liquid-Liquid Extraction (LLE) High_Selectivity->LLE No

References

Stability of Cephalexin-d5 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Cephalexin-d5 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal stability, methanol is the recommended solvent for preparing this compound stock solutions. Data for the non-deuterated analogue, Cephalexin, shows that solutions in methanol (at a concentration of 1 mg/mL) are stable for at least 8 weeks when stored at -20°C. Due to the structural similarity, a comparable stability profile is expected for this compound.

Q2: Can I use other organic solvents like acetonitrile or DMSO to prepare this compound stock solutions?

  • DMSO: There is conflicting information regarding the solubility of Cephalexin in DMSO. Some sources indicate it is insoluble or only slightly soluble. Furthermore, a data sheet for Cephalexin Hydrate suggests it is generally "unstable in solution" and recommends long-term storage at -20°C. While many compounds are stable in DMSO at -20°C for up to 3 months, given the potential for solubility issues and the inherent instability of cephalosporins, using DMSO for long-term storage of this compound is not recommended without performing thorough stability validation.

Q3: What are the general storage recommendations for this compound solutions?

Based on supplier information and stability data for the non-deuterated form, the following general storage guidelines are recommended for this compound solutions:

  • For short-term storage (up to 1 month), store at -20°C.

  • For long-term storage (up to 6 months), store at -80°C.

Always aliquot your stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: My this compound solution has changed color. Is it still usable?

A change in color is a visual indicator of potential degradation. It is strongly recommended not to use a solution that has changed in appearance. Prepare a fresh stock solution from solid material.

Q5: How can I check the stability of my this compound solution?

To verify the stability of your this compound solution, you can perform a simple experiment. Prepare a fresh standard solution and analyze it alongside your stored solution using a suitable analytical method, such as LC-MS. A significant decrease in the peak area of the stored solution compared to the fresh solution indicates degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results using this compound as an internal standard. Degradation of the this compound stock or working solution.Prepare a fresh stock solution of this compound in methanol. Aliquot and store at -80°C for long-term use and -20°C for short-term use. Verify the concentration of the new stock solution.
Precipitate observed in the this compound solution upon thawing. The concentration of the solution may be too high for the solvent, or the compound is precipitating out at low temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, the solution may be supersaturated, and a new, more dilute stock solution should be prepared. Consider the solubility limits in the chosen solvent.
Low signal intensity for this compound in LC-MS analysis. 1. Degradation of the solution. 2. Adsorption to the storage container. 3. Incorrect dilution.1. Prepare a fresh solution and compare the response. 2. Use polypropylene or silanized glass vials for storage. 3. Double-check all dilution calculations and ensure accurate pipetting.

Data Summary

The following tables summarize the available stability data for this compound and its non-deuterated analogue, Cephalexin.

Table 1: Stability of this compound in Solution (General Guidance)

SolventStorage TemperatureDurationSource
Unspecified-20°C1 monthCertificate of Analysis
Unspecified-80°C6 monthsCertificate of Analysis

Table 2: Stability of Cephalexin (Non-deuterated) in Solution

SolventConcentrationStorage TemperatureDuration% RecoverySource
Methanol1 mg/mL-20°C8 weeks>99%HPLC analysis study in human plasma
Water:Acetonitrile (50:50 v/v)Not specified-20°CNot specifiedNot specifiedUsed as internal standard in a validated method

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound solid material

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass or polypropylene storage vials

Procedure:

  • Accurately weigh approximately 10 mg of this compound solid.

  • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the flask.

  • Vortex the solution until the solid is completely dissolved.

  • Bring the solution to the final volume with methanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to amber glass or polypropylene vials for storage.

  • Clearly label the vials with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -20°C for short-term use or -80°C for long-term use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Assessment weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve short_term Short-term (-20°C) dissolve->short_term aliquots long_term Long-term (-80°C) dissolve->long_term aliquots analyze LC-MS Analysis short_term->analyze retrieve stored sample long_term->analyze retrieve stored sample prepare_fresh Prepare Fresh Standard prepare_fresh->analyze compare Compare Peak Areas analyze->compare

Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound solutions.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Stability solvent Solvent Choice (Methanol > ACN/Water > DMSO) compound->solvent temperature Storage Temperature (-80°C > -20°C > RT) compound->temperature time Storage Duration compound->time light Light Exposure (Protect from light) compound->light stable Stable Solution (Reliable Results) solvent->stable temperature->stable degraded Degraded Solution (Inaccurate Results) time->degraded light->degraded

Identifying and resolving interferences in Cephalexin-d5 analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalexin-d5 analytical methods, primarily focusing on LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in analytical methods?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Cephalexin. Its primary function is to improve the accuracy and precision of quantitative analysis by compensating for variability in sample preparation and instrument response. Since it has a higher mass than Cephalexin, it can be distinguished by a mass spectrometer, but it co-elutes and has nearly identical chemical and physical properties, making it an ideal internal standard.

Q2: Are there any known metabolites of Cephalexin that could interfere with the analysis?

A2: Current literature indicates that Cephalexin is not significantly metabolized in the human body. It is primarily excreted unchanged in the urine. Therefore, interference from metabolites is not considered a common issue in Cephalexin bioanalysis.

Q3: What are the common sources of interference in this compound analytical methods?

A3: The most common sources of interference include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Cephalexin and this compound, causing ion suppression or enhancement in the mass spectrometer.

  • Isobaric Interferences: Although rare for this compound, compounds with the same nominal mass-to-charge ratio (m/z) as this compound could potentially interfere if not chromatographically separated.

  • Co-administered Drugs: Medications taken by the subject can co-elute and cause matrix effects or, in rare cases, have isobaric fragments that interfere with the analyte or internal standard.

Q4: What are the recommended sample preparation techniques to minimize interference?

A4: The choice of sample preparation is critical for minimizing matrix effects. The two most common and effective techniques are:

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts compared to protein precipitation, leading to reduced matrix effects.

  • Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean extracts and potentially more significant matrix effects.

The optimal technique depends on the required sensitivity and the complexity of the matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

CauseRecommended Action
Column Contamination Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for Cephalexin (a zwitterionic compound). A pH around 3-4 is often used to ensure consistent protonation.
Injection of Sample in a Stronger Solvent than Mobile Phase Dilute the sample in the initial mobile phase or a weaker solvent before injection.
Column Void or Degradation Perform a column efficiency test. If the plate count is low or the peak shape is consistently poor, replace the column.

Troubleshooting Workflow for Poor Peak Shape

Start Poor Peak Shape Observed Check_Mobile_Phase Verify Mobile Phase pH and Composition Start->Check_Mobile_Phase Check_Injection_Solvent Analyze Injection Solvent Strength Check_Mobile_Phase->Check_Injection_Solvent pH & Composition OK Resolved Issue Resolved Check_Mobile_Phase->Resolved pH or Composition Corrected Flush_Column Flush Column with Strong Solvent Check_Injection_Solvent->Flush_Column Solvent OK Check_Injection_Solvent->Resolved Solvent Mismatch Corrected Test_Column Perform Column Efficiency Test Flush_Column->Test_Column Flushing Ineffective Flush_Column->Resolved Flushing Effective Replace_Column Replace Column Test_Column->Replace_Column Efficiency Low Test_Column->Resolved Efficiency OK Replace_Column->Resolved

Diagram 1. Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent or Low Analyte/Internal Standard Response

Possible Causes & Solutions

CauseRecommended Action
Matrix Effects (Ion Suppression/Enhancement) Optimize the sample preparation method (e.g., switch from PPT to SPE). Modify chromatographic conditions to separate Cephalexin from co-eluting matrix components.
Source Contamination Clean the mass spectrometer's ion source.
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values, collision energy, and other MS/MS parameters for both Cephalexin and this compound.
Sample Degradation Ensure proper sample handling and storage conditions. Cephalexin can be susceptible to degradation under certain conditions.

Logical Flow for Investigating Inconsistent Response

Start Inconsistent/Low Response Check_MS_Params Verify MS/MS Parameters Start->Check_MS_Params Clean_Source Clean Ion Source Check_MS_Params->Clean_Source Parameters Correct Investigate_Matrix_Effects Investigate Matrix Effects Clean_Source->Investigate_Matrix_Effects Source Clean Optimize_Sample_Prep Optimize Sample Preparation (e.g., PPT to SPE) Investigate_Matrix_Effects->Optimize_Sample_Prep Matrix Effects Confirmed Check_Sample_Stability Evaluate Sample Stability Investigate_Matrix_Effects->Check_Sample_Stability No Significant Matrix Effects Modify_Chroma Modify Chromatographic Conditions Optimize_Sample_Prep->Modify_Chroma Still Unresolved Resolved Issue Resolved Optimize_Sample_Prep->Resolved Modify_Chroma->Resolved Check_Sample_Stability->Resolved Degradation Identified & Mitigated

Diagram 2. Logical flow for investigating inconsistent MS response.

Issue 3: Potential for Isobaric Interference

While Cephalexin is not metabolized, co-administered drugs could potentially have the same nominal mass as this compound.

Molecular Weights of this compound and Common Co-administered Drugs

CompoundMolecular Weight ( g/mol )Potential for Isobaric Interference with this compound
This compound 352.42[1][2]-
Metformin 129.16[3][4][5][6]No
Probenecid 285.36[7][8][9][10]No
Warfarin 308.33[11][12][13]No

Based on the molecular weights of common co-administered drugs, direct isobaric interference with the parent ion of this compound is unlikely. However, it is still crucial to ensure chromatographic separation to avoid any potential interference from fragment ions or matrix effects.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample (pre-treated with an acidic solution to disrupt protein binding) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove phospholipids and other interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery Generally lowerTypically higher and more consistent
Matrix Effect Can be significantGenerally lower
Throughput HighLower
Cost LowHigh
Recommendation Suitable for less complex matrices or when high sensitivity is not required.Recommended for complex matrices and when high accuracy and sensitivity are crucial.
Baseline LC-MS/MS Method
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Cephalexin, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Cephalexin: Precursor ion (Q1) m/z 348.1 → Product ion (Q3) m/z 158.1

    • This compound: Precursor ion (Q1) m/z 353.1 → Product ion (Q3) m/z 163.1

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Signaling Pathway of Interference and Resolution

Matrix Biological Matrix (Plasma, Urine) Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix->Matrix_Effects CoAdmin_Drugs Co-administered Drugs CoElution Co-elution with Analyte CoAdmin_Drugs->CoElution Accurate_Quant Accurate Quantification of Cephalexin Sample_Prep Optimized Sample Preparation (e.g., SPE) Sample_Prep->Matrix_Effects Reduces Chroma_Opt Chromatographic Separation Chroma_Opt->CoElution Resolves SIL_IS Stable Isotope-Labeled Internal Standard (this compound) SIL_IS->Matrix_Effects Compensates for

Diagram 3. Relationship between interference sources and resolution strategies.

References

Technical Support Center: Assessing the Isotopic Purity of Cephalexin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Cephalexin-d5. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound is a deuterated analog of the antibiotic Cephalexin, where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in studies utilizing mass spectrometry.[1] Ensuring high isotopic purity (typically ≥98%) is crucial for accurate quantification of Cephalexin in biological samples, as the presence of lower-mass isotopologues (d0-d4) can interfere with the measurement of the non-labeled analyte.[3]

Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?

A2: The two primary analytical techniques for this purpose are Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR).[4] These methods allow for the determination of isotopic enrichment and the structural integrity of the labeled compound.[4]

Q3: What is a typical isotopic purity specification for commercially available this compound?

A3: Commercially available this compound typically has an isotopic purity of 98% or higher. One supplier specifies a purity of 98.96%. The certificate of analysis should provide a detailed distribution of the different isotopologues (d0 to d5).

Q4: Can hydrogen-deuterium (H/D) exchange affect the isotopic purity assessment?

A4: Yes, H/D exchange can be a concern. Cephalexin has several labile protons (on the amine, carboxylic acid, and amide functional groups) that can exchange with protons from the solvent or mobile phase. This is particularly relevant in mass spectrometry, where in-source exchange can occur.[5][6] It is important to use aprotic or deuterated solvents where possible and to be aware of potential back-exchange during analysis.[5]

Troubleshooting Guides

Mass Spectrometry Analysis
Issue Potential Cause Troubleshooting Steps
Observed isotopic distribution does not match the certificate of analysis. In-source hydrogen-deuterium (H/D) back-exchange.- Use aprotic solvents for sample preparation and chromatography where possible.- Optimize MS source conditions (e.g., temperature, gas flow) to minimize back-exchange.[5]- If using an aqueous mobile phase, consider using D₂O to maintain deuteration.
Isobaric interference from a co-eluting species.- Improve chromatographic separation to resolve the interference.- Use high-resolution mass spectrometry (HRMS) to differentiate between this compound and the interfering compound based on their exact masses.
Low signal intensity for this compound. Poor ionization efficiency.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature).- Adjust the mobile phase pH to promote the formation of protonated molecules [M+H]⁺.
Insufficient sample concentration.- Prepare a more concentrated sample solution.
Inaccurate mass measurement. The instrument is not properly calibrated.- Perform a mass calibration using an appropriate standard.
High sample concentration causing detector saturation.- Dilute the sample to an appropriate concentration.
NMR Spectroscopy Analysis
Issue Potential Cause Troubleshooting Steps
Broad NMR signals. Presence of paramagnetic impurities.- Filter the sample to remove any particulate matter.
High sample concentration.- Dilute the sample.
Poor shimming of the magnetic field.- Re-shim the spectrometer.
Presence of unexpected peaks. Contaminated NMR tube or solvent.- Use a clean, dry NMR tube and high-purity deuterated solvent.
H/D exchange with residual water in the solvent.- Use a freshly opened vial of deuterated solvent or dry the solvent over molecular sieves.
Inaccurate quantification of isotopic purity. Incorrect integration of signals.- Ensure proper phasing and baseline correction of the spectrum before integration.- Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei for accurate quantification.
Overlapping signals.- Use a higher field NMR spectrometer for better signal dispersion.- Consider using ²H NMR for direct observation of the deuterium signals.

Data Presentation

Mass Spectrometry Data

The isotopic purity of this compound is determined by measuring the relative abundance of its isotopologues. High-resolution mass spectrometry is recommended to resolve the different isotopic peaks.

Table 1: Theoretical and Representative Observed Mass-to-Charge Ratios (m/z) for Cephalexin and its Isotopologues in Positive Ion Mode ([M+H]⁺).

IsotopologueChemical FormulaTheoretical m/zRepresentative Observed m/z
Cephalexin (d0)C₁₆H₁₈N₃O₄S⁺348.1018348.1015
Cephalexin-d1C₁₆H₁₇DN₃O₄S⁺349.1081349.1078
Cephalexin-d2C₁₆H₁₆D₂N₃O₄S⁺350.1144350.1141
Cephalexin-d3C₁₆H₁₅D₃N₃O₄S⁺351.1206351.1203
Cephalexin-d4C₁₆H₁₄D₄N₃O₄S⁺352.1269352.1266
This compound C₁₆H₁₃D₅N₃O₄S⁺ 353.1332 353.1329

Table 2: Representative Isotopic Distribution of this compound.

IsotopologueRelative Abundance (%)
d0< 0.1
d1< 0.1
d20.1
d30.5
d41.5
d5 ≥ 98.0
NMR Spectroscopy Data

¹H NMR can be used to assess the degree of deuteration by observing the reduction in the signal intensity of the aromatic protons. ²H NMR allows for the direct detection of the deuterium signals.

Table 3: Approximate ¹H and Predicted ²H Chemical Shifts (δ) for Cephalexin in a Suitable Deuterated Solvent (e.g., DMSO-d₆).

Proton/Deuteron Position¹H Chemical Shift (ppm)Predicted ²H Chemical Shift (ppm)
Phenyl-H (d5)~7.2 - 7.5~7.2 - 7.5
Other ProtonsVariousNot Applicable

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Purity Assessment

This protocol outlines a general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Prepare a similar solution of non-labeled Cephalexin as a reference.

2. LC-MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute Cephalexin (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Source Parameters: Optimize for Cephalexin signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 325 °C, Nebulizer Pressure: 30 psi).

3. Data Analysis:

  • Acquire the full scan mass spectra for both Cephalexin and this compound.

  • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • The isotopic purity is the percentage of the d5 isotopologue.

NMR Spectroscopy Protocol for Isotopic Purity Assessment

This protocol provides a general method for both ¹H and ²H NMR.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean NMR tube.

  • For ²H NMR, a protonated solvent can be used, but a deuterated solvent is generally preferred for locking the spectrometer's magnetic field.

2. NMR Instrument and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay (D1): 5 seconds (to ensure quantitative results).

    • Spectral Width: 0-12 ppm.

  • ²H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 128-512 (or more, as ²H is less sensitive than ¹H).

    • Relaxation Delay (D1): 5 seconds.

    • Spectral Width: 0-12 ppm.

3. Data Analysis:

  • ¹H NMR:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the residual proton signals in the aromatic region (~7.2-7.5 ppm).

    • Compare the integral of the aromatic region to the integral of a non-deuterated proton signal in the molecule (e.g., the methyl group protons) to estimate the degree of deuteration.

  • ²H NMR:

    • Process the spectrum.

    • Integrate the deuterium signal in the aromatic region.

    • If an internal standard with a known deuterium content is used, the absolute amount of deuterium in the sample can be quantified.

Visualizations

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve inject Inject into LC-MS dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect High-Resolution Mass Detection (Q-TOF or Orbitrap) ionize->detect extract Extract Ion Chromatograms (d0 to d5) detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate end end calculate->end Final Report

Caption: Workflow for assessing the isotopic purity of this compound using LC-MS.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_h2 Acquire ²H NMR Spectrum transfer->acquire_h2 process Process Spectra (FT, Phasing, Baseline Correction) acquire_h1->process acquire_h2->process integrate Integrate Relevant Signals process->integrate calculate Determine Isotopic Enrichment integrate->calculate end end calculate->end Final Report

Caption: Workflow for assessing the isotopic purity of this compound using NMR spectroscopy.

References

Cephalexin degradation pathways and potential impact on quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cephalexin. It focuses on understanding cephalexin's degradation pathways and the potential impact on its quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of cephalexin?

Cephalexin is susceptible to degradation under various conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[1][2] The most common degradation pathway involves the opening of the β-lactam ring, a characteristic feature of penicillin and cephalosporin antibiotics.[3][4] Other degradation reactions include demethylation, N-dealkylation, decarbonylation, hydroxylation, deamination, and amide hydrolysis.[3]

Q2: What are the major degradation products of cephalexin?

Several degradation products of cephalexin have been identified. Under acidic conditions, two major degradation products are 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone.[5] Forced degradation studies have also identified products resulting from the breakdown of both the β-lactam and thiazolidine rings.[4] In some biodegradation studies, 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine have been identified as major metabolites.[6]

Q3: How does degradation impact the quantification of cephalexin?

The presence of degradation products can significantly interfere with the accurate quantification of cephalexin, especially when using non-specific analytical methods like UV-Visible spectroscopy.[4] Degradation products may have overlapping absorption spectra with the parent drug, leading to overestimated results. Therefore, it is crucial to use stability-indicating analytical methods that can effectively separate cephalexin from its degradants.[1][7]

Q4: What is a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients.[1][7] High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) with a photodiode array (PDA) detector are commonly used to develop such methods for cephalexin.[2]

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected cephalexin concentrations in my samples.

  • Possible Cause: This could be due to the co-elution of degradation products with the parent cephalexin peak in your chromatographic analysis or spectral overlap in spectrophotometric methods.

  • Troubleshooting Steps:

    • Verify Method Specificity: Ensure your analytical method is stability-indicating. You can do this by performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on a cephalexin standard.[1][2] The method should be able to resolve the cephalexin peak from all generated degradation product peaks.

    • Optimize Chromatographic Conditions: If using HPLC or UFLC, adjust the mobile phase composition, pH, column type, or gradient to improve the separation of cephalexin from its degradants.[8]

    • Use a More Specific Detector: A PDA detector can help assess peak purity, while a Mass Spectrometer (MS) can provide mass information to distinguish between cephalexin and its degradation products.[4]

Issue 2: My cephalexin sample shows significant degradation even under mild storage conditions.

  • Possible Cause: Cephalexin stability is influenced by factors such as pH, temperature, and light exposure.[1][9] The formulation excipients can also impact its stability.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that cephalexin solutions and samples are stored at the recommended temperature and protected from light.

    • pH Control: The pH of the solution can significantly affect the degradation rate of cephalexin.[7] Maintain the pH of your solutions within a stable range, typically between pH 5.5 and 6.5, where degradation is minimal.[7]

    • Evaluate Excipient Compatibility: If working with a formulation, consider the potential for interactions between cephalexin and the excipients that might accelerate degradation.

Quantitative Data Summary

The following tables summarize quantitative data related to cephalexin degradation under various conditions.

Table 1: Summary of Cephalexin Degradation under Forced Conditions

Stress ConditionReagent/ParameterObservationReference
Acid Hydrolysis1 M HClDegradation observed[1]
Base Hydrolysis0.04 M NaOHDegradation observed[1]
Oxidation0.3% H₂O₂Significant degradation[1][2]
Thermal60 °CGenerally stable, some degradation[1]
PhotolyticUV light (254 nm)81% degradation in 20 minutes[10]

Table 2: Kinetic Data for Cephalexin Degradation

ProcessRate Constant (k)Half-life (t½)Reaction OrderReference
Homogeneous Oxidation (Fe²⁺/H₂O₂/UV-C)0.020 s⁻¹35 sPseudo first-order[4]
Heterogeneous Oxidation (TiO₂/H₂O₂/UV-A)0.008 s⁻¹87 sPseudo first-order[4]
UV-C Irradiation--Pseudo first-order[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cephalexin

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of cephalexin in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution with 1 M NaOH before analysis.[1]

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a set time, then neutralize with 0.1 M HCl.[2]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.[2]

  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80 °C) for a defined period.[2]

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specific time.[2]

  • Analysis: Analyze all the stressed samples, along with an untreated control, using the analytical method being validated.

Protocol 2: Stability-Indicating HPLC Method for Cephalexin

This is an example of a stability-indicating HPLC method. Method parameters may need to be optimized for specific applications.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: PDA detector set at 254 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Visualizations

Cephalexin_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Cephalexin Cephalexin Acid Acidic Hydrolysis Cephalexin->Acid Base Basic Hydrolysis Cephalexin->Base Oxidation Oxidation Cephalexin->Oxidation Photolysis Photolysis Cephalexin->Photolysis BL_Opening β-Lactam Ring Opening Products Acid->BL_Opening Major Pathway Base->BL_Opening Major Pathway Other_DPs Other Degradation Products (e.g., Amide Hydrolysis) Oxidation->Other_DPs Photolysis->Other_DPs

Caption: Major degradation pathways of Cephalexin under different stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Cephalexin Sample (Bulk, Formulation, etc.) Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Sample->Degradation HPLC Stability-Indicating HPLC/UFLC Degradation->HPLC Separation Separation of Cephalexin from Degradation Products HPLC->Separation Quantification Quantification (Peak Area) Separation->Quantification Specificity Specificity Quantification->Specificity Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision

References

Technical Support Center: Optimization of Mobile Phase for Cephalexin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of cephalexin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of cephalexin by HPLC.

Question: Why is my cephalexin peak exhibiting tailing?

Answer:

Peak tailing for cephalexin, an amphoteric compound, is a common issue in reversed-phase HPLC. The primary causes are secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the amine group of cephalexin, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) can suppress the ionization of silanol groups and protonate the amine group of cephalexin, minimizing these interactions.[1][2]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of available free silanols.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[3]

  • Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[4]

Question: What causes peak splitting for the cephalexin peak?

Answer:

Peak splitting can arise from several factors, from column issues to improper sample preparation.

  • Column Contamination or Degradation: Particulate matter on the column inlet frit can disrupt the sample flow path, leading to a split peak.[4] Column degradation or a void at the head of the column can also be a cause.

    • Solution:

      • Reverse-flush the column to dislodge particulates.

      • If the problem persists, replace the column inlet frit or the column itself.[5]

  • Sample Solvent Effect: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[4]

  • Co-elution with an Impurity: An impurity or a related substance may be co-eluting with the main cephalexin peak.

    • Solution: Adjust the mobile phase composition (e.g., organic solvent ratio or pH) to improve the resolution between cephalexin and the interfering peak.[1][2] A photodiode array (PDA) detector can be used to check for peak purity.[6]

Below is a troubleshooting workflow for addressing peak splitting:

G start Peak Splitting Observed check_sample_prep Is sample dissolved in mobile phase? start->check_sample_prep dissolve_in_mp Action: Dissolve sample in mobile phase check_sample_prep->dissolve_in_mp No check_column Check for column contamination/void check_sample_prep->check_column Yes end_good Problem Resolved dissolve_in_mp->end_good flush_column Action: Reverse-flush the column check_column->flush_column Possible pda_check Check peak purity with PDA detector check_column->pda_check Unlikely flush_column->pda_check replace_column Action: Replace column or inlet frit end_bad Issue Persists: Consult further replace_column->end_bad optimize_method Action: Modify mobile phase to improve resolution optimize_method->end_good pda_check->replace_column Pure pda_check->optimize_method Impure

Caption: Troubleshooting workflow for cephalexin peak splitting.

Question: My retention time for cephalexin is shifting between injections. What is the cause?

Answer:

Retention time instability is often linked to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.

  • Insufficient Column Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially when using buffered solutions or ion-pairing reagents.

    • Solution: Ensure the column is equilibrated for at least 5-10 column volumes before starting the analysis.[7]

  • Mobile Phase pH Drift: Cephalexin's retention is highly sensitive to pH.[2] If the mobile phase is not properly buffered, its pH can change over time, leading to retention time shifts.

    • Solution: Use a suitable buffer (e.g., phosphate or acetate) at a concentration sufficient to maintain a stable pH.[8] Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the chromatography, causing retention time variability.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Question: What is a good starting mobile phase for cephalexin separation on a C18 column?

Answer:

A common and effective starting point for the reversed-phase HPLC separation of cephalexin is a mixture of an organic solvent and an acidic aqueous buffer.[1][8][9]

  • Organic Solvents: Methanol or acetonitrile are typically used.[1][9]

  • Aqueous Phase: An acidic buffer, such as phosphate or acetate, is often employed to control the pH.[8] A common starting pH is around 4.[1]

  • Typical Ratios: Ratios can vary, but a common starting point is in the range of 70:30 to 50:50 (Aqueous:Organic).[9][10]

For example, a mobile phase consisting of a mixture of methanol and 0.1M sodium acetate buffer (75:25 v/v) has been shown to be effective.[8] Another example is a mixture of water, methanol, and acetonitrile (60:20:20 v/v/v) adjusted to pH 4.[1]

Question: Why is pH control of the mobile phase so critical for cephalexin analysis?

Answer:

Cephalexin is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. The ionization state of these groups is dependent on the pH of the mobile phase, which directly impacts the molecule's overall polarity and its retention in reversed-phase HPLC.[2]

  • At low pH (e.g., < 2.5): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge).

  • At intermediate pH (e.g., 4-6): The molecule exists as a zwitterion, with a negatively charged carboxylate group and a positively charged amino group. This can lead to shorter retention times.[2]

  • At high pH (e.g., > 7.4): The carboxylic acid group is deprotonated (negative charge), and the amine group is neutral.

Controlling the pH with a buffer is essential for achieving reproducible retention times and optimal peak shape.[11][12] Operating at a pH that is at least 1.5-2 units away from the pKa values of the analyte is recommended for robust separations.[11]

Question: What detector wavelength is typically used for cephalexin?

Answer:

Cephalexin has a UV absorbance maximum that allows for its detection in the range of 230-270 nm. The specific wavelength chosen can depend on the mobile phase composition and the desired sensitivity. Commonly reported wavelengths include:

  • 230 nm[9][13]

  • 240 nm[8]

  • 254 nm[1]

  • 260 nm[14]

  • 265 nm[3]

  • 270 nm[10]

It is always recommended to determine the optimal wavelength by scanning a standard solution of cephalexin in the chosen mobile phase using a UV-Vis spectrophotometer or a PDA detector.

Data Presentation

The following tables summarize various mobile phase compositions and chromatographic conditions used for the separation of cephalexin.

Table 1: Examples of Mobile Phase Compositions for Cephalexin HPLC Analysis

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Methanol : Water (50:50 v/v)ODS (250 x 4.6 mm)0.92303.78[9][13]
Methanol : 0.1M Sodium Acetate Buffer (75:25 v/v)Waters C18 (250 x 4.6 mm, 5µ)1.02404.04[8]
Water : Methanol : Acetonitrile (60:20:20 v/v/v), pH 4Phenomenex C18 (250 x 4.6 mm, 5µm)1.02543.41[1]
Methanol : Ammonium Acetate Buffer (70:30 v/v), pH 5.1Waters Symmetry C18 (250 x 4.6 mm, 5µm)1.02286.2
Triethylamine : Methanol : Acetonitrile : Water (2:10:20:68 v/v)Enable C18 (250 x 4.6 mm, 5µm)1.02653.16[3]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method with Methanol/Buffer Mobile Phase

This protocol is based on a validated method for the determination of cephalexin in pharmaceutical dosage forms.[8]

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., Waters, 250mm x 4.6mm, 5µm)

  • Cephalexin reference standard

  • HPLC-grade methanol

  • Sodium acetate

  • HPLC-grade water

  • Sonicator

  • 0.45 µm membrane filters

2. Mobile Phase Preparation (Methanol: 0.1M Sodium Acetate Buffer, 75:25 v/v):

  • Prepare 0.1M Sodium Acetate Buffer: Dissolve an appropriate amount of sodium acetate in HPLC-grade water to make a 0.1M solution. Adjust the pH if necessary with a suitable acid (e.g., acetic acid).

  • Mix Mobile Phase: In a clean, suitable container, mix 750 mL of HPLC-grade methanol with 250 mL of the 0.1M sodium acetate buffer.

  • Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using a sonicator or vacuum degassing.

3. Standard Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh about 10 mg of cephalexin reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Dilute this stock solution with the mobile phase to obtain the desired working standard concentrations (e.g., 5-30 µg/mL).[8]

4. Chromatographic Conditions:

  • Column: C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Methanol : 0.1M Sodium Acetate Buffer (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 240 nm

5. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability parameters (e.g., retention time, peak area reproducibility, tailing factor).

  • Once the system is suitable, inject the sample solutions for analysis.

Below is a diagram illustrating the general workflow for mobile phase optimization:

G start Start: Define Separation Goals (e.g., Resolution, Run Time) select_column Select Column (e.g., C18, 5µm) start->select_column initial_mp Select Initial Mobile Phase (e.g., ACN/MeOH with Buffer) select_column->initial_mp ph_optimization Optimize pH (e.g., Test pH 3, 4, 5) initial_mp->ph_optimization organic_ratio_opt Optimize Organic Solvent Ratio (e.g., 20%, 30%, 40%) ph_optimization->organic_ratio_opt flow_rate_opt Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) organic_ratio_opt->flow_rate_opt check_ssp Check System Suitability (Tailing, Plates, Resolution) flow_rate_opt->check_ssp final_method Final Validated Method check_ssp->final_method Pass re_optimize Re-optimize Parameters check_ssp->re_optimize Fail re_optimize->ph_optimization

Caption: A general workflow for mobile phase optimization in HPLC.

References

Validation & Comparative

The Gold Standard: Why Cephalexin-d5 Excels as an Internal Standard in Cephalexin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical research, the accuracy of quantitative analysis is paramount. For researchers and drug development professionals working with the antibiotic Cephalexin, the choice of an appropriate internal standard (IS) is a critical determinant of analytical method performance. While various compounds have been employed, a comprehensive comparison of their performance metrics reveals that Cephalexin-d5, a stable isotope-labeled (SIL) analog, stands out as the superior choice, particularly for mass spectrometry-based assays. This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental data, to inform the selection of the most reliable IS for Cephalexin quantification.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—without interfering with its measurement. This includes similar extraction recovery, ionization response, and chromatographic retention time. By compensating for variations in sample handling and instrument response, the IS ensures the precision and accuracy of the analytical method.

Performance Comparison of Internal Standards for Cephalexin Analysis

To facilitate a clear comparison, the following table summarizes the performance data of this compound and other commonly used or potential internal standards for Cephalexin analysis. The data has been compiled from various validated analytical methods.

Internal StandardAnalytical MethodLinearity (µg/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy/Recovery (%)Limit of Quantification (LOQ) (µg/mL)
This compound LC-MS/MS0.1 - 50> 0.99< 15Not explicitly stated, but method validated0.1
Benazepril HPLC-UV0.05 - 800.9990< 1.22 (for peak area ratio)> 99.8Not explicitly stated
Cefuroxime HPLC-PDA0.5 - 1200.9951Intra-day: ≤ 3.1, Inter-day: ≤ 3.494 - 1050.5
Cefixime HPLC-UV1 - 100 (for Cephalexin)Not explicitly stated< 15Not explicitly stated1
Cefadroxil LC-MS/MSNot available for CephalexinNot available for CephalexinNot available for CephalexinNot available for CephalexinNot available for Cephalexin
Cefaclor LC-MS/MSNot available for CephalexinNot available for CephalexinNot available for CephalexinNot available for CephalexinNot available for Cephalexin

Note: Data for Cefadroxil and Cefaclor as internal standards for Cephalexin were not directly available in the reviewed literature, but they are included as potential structurally similar candidates. The performance of an internal standard is method-specific and can vary based on the matrix and experimental conditions.

The Superiority of Stable Isotope-Labeled Internal Standards

As a stable isotope-labeled internal standard, this compound offers significant advantages over structurally analogous or unrelated compounds.[1] Because it is chemically identical to Cephalexin, with the only difference being the presence of five deuterium atoms, it co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and ionization. This co-elution is particularly crucial in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, as it effectively compensates for matrix effects—a common source of analytical variability in complex biological samples. The use of this compound leads to high sensitivity and specificity in the quantification of Cephalexin in plasma.[1]

In contrast, while other compounds like Benazepril and Cefuroxime have been successfully used as internal standards in HPLC methods, their different chemical structures can lead to variations in extraction efficiency and chromatographic retention time compared to Cephalexin.[2][3] This can result in less effective compensation for analytical variability, potentially impacting the accuracy and precision of the results. For instance, in an HPLC-UV method, Benazepril was used as an internal standard for Cephalexin and showed good linearity and recovery.[2] Similarly, Cefuroxime has been employed as an internal standard for Cephalexin in an HPLC-PDA assay with acceptable precision and accuracy.[3] However, these methods may be more susceptible to matrix interferences than an LC-MS/MS method using a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Cephalexin analysis using different internal standards.

Protocol 1: Cephalexin Analysis using this compound by LC-MS/MS

This protocol is adapted from a validated method for the determination of Cephalexin in human plasma.[1]

  • Sample Preparation: To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution. Precipitate proteins by adding acetonitrile. Vortex and centrifuge the mixture. Dilute the supernatant before injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for analytical LC.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for both Cephalexin and this compound.

Protocol 2: Cephalexin Analysis using Benazepril by HPLC-UV

This protocol is based on a method for the determination of Cephalexin in pharmaceutical tablets.[2]

  • Sample Preparation: Dissolve the sample containing Cephalexin in the mobile phase. Add a known concentration of Benazepril as the internal standard.

  • Liquid Chromatography:

    • Column: ODS (C18) column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (50:50 v/v).

    • Flow Rate: 0.9 mL/min.

    • Detection: UV at 230 nm.

Protocol 3: Cephalexin Analysis using Cefuroxime by HPLC-PDA

This protocol is derived from a method for measuring Cephalexin in human plasma.[3]

  • Sample Preparation: Spike plasma samples with Cefuroxime as the internal standard. Precipitate proteins using trichloroacetic acid in methanol. Centrifuge and inject the supernatant.

  • Liquid Chromatography:

    • Column: Atlantis dC18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.01 M cetyltrimethylammonium bromide and 0.01 M dipotassium hydrogen phosphate (pH 6.5), acetonitrile, and triethylamine (60:40:0.001, v/v/v).

    • Detection: Photodiode array (PDA) detector set at 260 nm.

Visualizing the Workflow

To further clarify the processes involved in selecting an internal standard and validating an analytical method, the following diagrams illustrate the key steps and relationships.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_candidates Potential Internal Standards Analyte Analyte Properties (Cephalexin) Evaluation Performance Evaluation Analyte->Evaluation Method Analytical Method (LC-MS/MS, HPLC) Method->Evaluation Matrix Sample Matrix (Plasma, Urine, etc.) Matrix->Evaluation SIL Stable Isotope-Labeled (this compound) SIL->Evaluation Analog Structural Analog (Cefadroxil, Cefaclor) Analog->Evaluation Unrelated Unrelated Compound (Benazepril) Unrelated->Evaluation Decision Optimal Internal Standard Selection Evaluation->Decision

Caption: Workflow for selecting an internal standard for Cephalexin analysis.

Method_Validation_Workflow cluster_prep Method Development cluster_validation Validation Parameters SamplePrep Sample Preparation Validation Method Validation SamplePrep->Validation LC LC Optimization LC->Validation MS MS Optimization MS->Validation Linearity Linearity & Range Linearity->Validation Precision Precision Precision->Validation Accuracy Accuracy Accuracy->Validation Selectivity Selectivity Selectivity->Validation Stability Stability Stability->Validation MatrixEffect Matrix Effect MatrixEffect->Validation Application Routine Sample Analysis Validation->Application

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development for Cephalexin. While structurally similar compounds like Cefuroxime and unrelated compounds such as Benazepril can be utilized, particularly in HPLC-UV methods, the evidence strongly supports the superiority of a stable isotope-labeled internal standard. This compound, by closely mimicking the behavior of the analyte, provides the most effective compensation for analytical variability, especially in mitigating matrix effects in LC-MS/MS assays. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in Cephalexin quantification, this compound is the unequivocal internal standard of choice.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Cephalexin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the cephalosporin antibiotic Cephalexin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative overview of Cephalexin-d5, a deuterated internal standard, and common structural analog alternatives, supported by experimental data to inform method development and validation.

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. The co-elution and identical ionization behavior of a SIL-IS with the target analyte provides the most effective compensation for variability in sample preparation, chromatography, and matrix effects. However, the availability and cost of SIL-IS can sometimes lead researchers to consider structural analogs. This guide examines the performance characteristics of this compound against other cephalosporins, such as Cefuroxime and Cefadroxil, when used as internal standards in the determination of Cephalexin.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the limit of detection (LOD) and the lower limit of quantification (LLOQ) of an analytical method. Below is a summary of reported performance data for this compound and alternative structural analog internal standards. It is important to note that a direct comparison is challenging due to variations in analytical techniques and laboratory-specific validation parameters.

Internal StandardAnalyteAnalytical MethodLLOQLODLinearity Range
This compound CephalexinLC-MS/MS0.1 µg/mL-0.1 - 50 µg/mL
Cefuroxime CephalexinHPLC-UV-0.2 µg/mL0.5 - 120 µg/mL[1]
Cefadroxil CephalexinHPLC-UV1 mg/L1 mg/L1.0 - 10 mg/L[2]
Cefaclor (for Cefadroxil) CefadroxilLC-MS/MS10 ng/mL-10 - 10,000 ng/mL[3][4]

Note: Data is compiled from different sources and methodologies. LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) are key indicators of a method's sensitivity. A lower LLOQ/LOD indicates a more sensitive method.

The Gold Standard: this compound

As a stable isotope-labeled internal standard, this compound is considered the ideal choice for the LC-MS/MS quantification of Cephalexin. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This minimizes variability and leads to higher accuracy and precision. A bioanalytical method utilizing this compound as an internal standard for the determination of Cephalexin in plasma by LC-MS/MS has been reported with a lower limit of quantification (LLOQ) of 0.1 µg/mL over a linear range of 0.1 to 50 µg/mL.

Structural Analog Alternatives

In the absence of a deuterated internal standard, structurally similar compounds, or structural analogs, can be employed. The key is to select a compound that closely mimics the physicochemical properties and chromatographic behavior of the analyte.

Cefuroxime as an Internal Standard

One study utilized Cefuroxime as an internal standard for the determination of Cephalexin in human plasma by HPLC with UV detection. The method was validated with a reported limit of detection (LOD) of 0.2 µg/mL[1]. While effective, it is important to note that differences in extraction recovery and ionization efficiency between Cefuroxime and Cephalexin can introduce variability compared to a deuterated standard.

Cefadroxil as an Internal Standard

Another first-generation cephalosporin, Cefadroxil, has also been considered as an internal standard. An HPLC method for the simultaneous determination of several cephalosporins, including Cephalexin and Cefadroxil, reported a detection limit of 1 mg/L for both compounds[2]. For the analysis of Cefadroxil itself, an LC-MS/MS method using Cefaclor as the internal standard demonstrated a wide linear range from 10 to 10,000 ng/mL, showcasing the sensitivity achievable with this class of compounds in mass spectrometric methods[3][4].

Experimental Protocols

The successful determination of LOD and LOQ is dependent on a well-defined and validated experimental protocol. Below is a generalized workflow for a bioanalytical method using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma) B Spike with Cephalexin Standards & this compound (IS) A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration & Ratio Calculation (Analyte/IS) G->H I Quantification using Calibration Curve H->I J Determine LOD & LOQ I->J

Caption: A generalized workflow for determining the LOD and LOQ of Cephalexin using an internal standard.

A critical step in this workflow is the validation of the analytical method. This involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Logical Relationship for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for Cephalexin analysis.

logical_relationship A Goal: Accurate Cephalexin Quantification B Ideal Choice: Stable Isotope-Labeled IS A->B D Alternative: Structural Analog IS A->D C This compound B->C E Considerations for Structural Analog D->E I Examples: Cefuroxime, Cefadroxil D->I F Similar Physicochemical Properties E->F G Similar Chromatographic Behavior E->G H No Interference with Analyte E->H

Caption: Decision tree for selecting an internal standard for Cephalexin analysis.

Conclusion

For the highest level of accuracy and precision in the bioanalysis of Cephalexin, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended. The experimental data, although varied in methodology, consistently points towards the superior sensitivity of LC-MS/MS methods, where deuterated standards are most effectively employed.

When this compound is not feasible, structural analogs like Cefuroxime or Cefadroxil can be viable alternatives. However, thorough method validation is crucial to ensure that any differences in their behavior compared to Cephalexin are adequately compensated for. The choice of internal standard should be guided by the specific requirements of the assay, including the desired sensitivity (LOD/LOQ) and the resources available. This guide serves as a starting point for researchers to make an informed decision based on a comparative understanding of the available options.

References

Cross-validation of Cephalexin analytical methods between laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comparative overview of validated analytical methods for the antibiotic Cephalexin, with a focus on the principles of cross-validation and method transfer. While direct inter-laboratory comparative data is not always publicly available, this guide offers the foundational information necessary for such an undertaking, including detailed experimental protocols and performance data from various validated methods.

The Importance of Cross-Validation (Method Transfer)

Cross-validation, often referred to as analytical method transfer, is the formal process of demonstrating that a validated analytical method can be executed by a receiving laboratory with comparable accuracy and precision to the originating laboratory. This process is critical for:

  • Ensuring consistency in quality control across different manufacturing sites.

  • Facilitating the transfer of projects between research and development, quality control, and contract research organizations.

  • Maintaining data integrity and regulatory compliance throughout the drug development lifecycle.

A successful method transfer relies on a well-documented analytical procedure, a pre-approved protocol outlining the transfer process and acceptance criteria, and comprehensive training of the analysts in the receiving laboratory.

Comparison of Validated Analytical Methods for Cephalexin

The following tables summarize the performance characteristics of common analytical methods for the quantification of Cephalexin, based on published validation data.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most widely used technique for the analysis of Cephalexin due to its high specificity, accuracy, and precision.

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1Method 2USP Method
Mobile Phase Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[1]Acetonitrile, methanol, triethylamine, and water (20:10:3:170) with sodium 1-pentanesulfonate, pH 3.0[2]Per USP Monograph[1][2]
Column Waters C18 (250mm x 4.6mm, 5µm)[1]L1 packing (low acidity C18) (250mm x 4.6mm)[1][2]L1 packing (low acidity C18) (250mm x 4.6mm)[1][2]
Flow Rate 1.0 ml/min[1]1.5 ml/min[2]~1.5 ml/min[1]
Detection UV at 240nm[1]UV at 254nm[2]UV at 254nm[1]
Linearity Range 5-30 µg/ml[1]Not explicitly statedPer USP requirements
Accuracy (% Recovery) High (specific values not provided in abstract)[1]Not explicitly statedPer USP requirements
Precision (%RSD) Not explicitly stated[1]Not explicitly statedPer USP requirements
UV-Vis Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of Cephalexin, though they may be less specific.

Table 2: Comparison of UV-Vis Spectrophotometric Method Performance

ParameterMethod 1 (Ninhydrin)[3]Method 2 (FDNB)[4]
Reagent Ninhydrin[3]1-floro-2, 4-di nitro benzene (FDNB)[4]
Wavelength (λmax) 480 nm[3]441.2 nm[4]
Linearity Range 0.04-0.20 mg/mL[3]Not explicitly stated
Accuracy (% Recovery) 98.50-101.33%[3]High (specific values not provided in abstract)[4]
Precision (%RSD) 0.41% (repeatability)[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods.

HPLC Method Protocol (Based on USP Monograph)

The United States Pharmacopeia (USP) provides a standardized HPLC method for Cephalexin assay, which serves as a benchmark for inter-laboratory comparisons.[1][2][3][5][6]

  • Mobile Phase Preparation: A mixture of acetonitrile, methanol, triethylamine, and water (commonly with an ion-pairing agent like sodium 1-pentanesulfonate) is prepared and adjusted to a specific pH, typically around 3.0, with phosphoric acid.[2]

  • Standard Solution Preparation: A known concentration of USP Cephalexin Reference Standard is accurately weighed and dissolved in water to prepare a stock solution. This is further diluted with the mobile phase to the working concentration.

  • Sample Solution Preparation: For dosage forms like capsules, the contents of several capsules are pooled, and an accurately weighed portion equivalent to a target amount of Cephalexin is dissolved in water, sonicated, and diluted to a known volume.[3] For oral suspensions, the constituted suspension is used.[6]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector set at 254 nm and a C18 column (4.6-mm x 25-cm) is used. The flow rate is maintained at approximately 1.5 mL per minute.[1][2]

  • Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak responses for Cephalexin are recorded, and the quantity of Cephalexin in the sample is calculated based on the response of the standard.

UV-Vis Spectrophotometric Method Protocol (Ninhydrin Method)

This method is based on the reaction of Cephalexin with ninhydrin to form a colored product that can be quantified.[3]

  • Reagent Preparation: A 0.2% w/v solution of ninhydrin and a 20% v/v solution of sulfuric acid are prepared.[3]

  • Standard Solution Preparation: A stock solution of pure Cephalexin is prepared in distilled water. Aliquots of this stock solution are diluted to prepare a series of standards within the linear range (0.04-0.20 mg/mL).[3]

  • Sample Solution Preparation: For tablets, a pooled powder from multiple tablets is dissolved in distilled water, sonicated, and centrifuged. The supernatant is then used for analysis.[3]

  • Color Development: To each standard and sample solution, sulfuric acid and the ninhydrin reagent are added. The mixture is heated in a water bath at 100°C for 15 minutes to allow for color development. The reaction is then stopped by cooling in a cold bath.[3]

  • Measurement: The absorbance of the resulting colored solutions is measured at 480 nm against a reagent blank. The concentration of Cephalexin in the sample is determined from the calibration curve constructed from the standard solutions.[3]

Visualizing Workflows and Logical Relationships

To better understand the processes involved in method validation and transfer, the following diagrams illustrate the key steps.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance_criteria Set Acceptance Criteria define_scope->set_acceptance_criteria specificity Specificity set_acceptance_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Analytical Method Validation Workflow

analytical_method_transfer_workflow cluster_originating_lab Originating Lab cluster_receiving_lab Receiving Lab cluster_comparison Comparison & Conclusion provide_method Provide Validated Method & Training define_protocol Define Transfer Protocol & Acceptance Criteria provide_method->define_protocol review_method Review Method & Protocol define_protocol->review_method execute_protocol Execute Transfer Protocol review_method->execute_protocol compare_results Compare Results Against Criteria execute_protocol->compare_results transfer_report Generate Method Transfer Report compare_results->transfer_report successful_transfer Successful Transfer transfer_report->successful_transfer

Analytical Method Transfer (Cross-Validation) Process

References

A Guide to the Accurate and Precise Quantification of Cephalexin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and clinical pharmacology, the accurate and precise measurement of drug concentrations in biological matrices is paramount. This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cephalexin in human plasma, utilizing its deuterated stable isotope, Cephalexin-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.

Comparative Performance: Accuracy and Precision

The cornerstone of any bioanalytical method validation is the assessment of its accuracy and precision. Accuracy, expressed as the percentage of relative error (%RE), reflects how close the measured concentration is to the true concentration. Precision, reported as the coefficient of variation (%CV), indicates the degree of scatter or variability in repeated measurements.

A robust LC-MS/MS method for Cephalexin using this compound as an internal standard has demonstrated excellent accuracy and precision across a range of concentrations, as detailed in the following table. The validation was performed according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Quality Control LevelNominal Concentration (mg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Lower Limit of Quantification (LLOQ)0.2<10%<10%<±10%<±10%
Low Quality Control (LQC)0.6<10%<10%<±10%<±10%
Medium Quality Control (MQC)40<10%<10%<±10%<±10%
High Quality Control (HQC)80<10%<10%<±10%<±10%

Data presented is based on the validation results from a study by Ye et al. (2018), which demonstrated that for Cephalexin, both intra- and inter-day precision were less than 10%, and accuracy was within ±10% for total plasma concentrations.[1]

Experimental Protocol: A Step-by-Step-Workflow

The following is a detailed methodology for the quantification of Cephalexin in human plasma using LC-MS/MS with this compound as an internal standard.[1]

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Individual stock solutions of Cephalexin and this compound are prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of 1 g/L.

  • Working Standard Solutions: A series of working standard solutions of Cephalexin are prepared by serial dilution of the stock solution to create calibration standards covering the analytical range (e.g., 0.2 to 100 mg/L).

  • Internal Standard Working Solution: A working solution of this compound is prepared by diluting its stock solution to a fixed concentration.

  • Quality Control (QC) Samples: QC samples are prepared at a minimum of four concentration levels: LLOQ, LQC, MQC, and HQC, by spiking known amounts of Cephalexin into blank human plasma.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for sample preparation:

  • An aliquot of the plasma sample (e.g., 50 µL) is transferred to a microcentrifuge tube.

  • The internal standard working solution (e.g., 25 µL of this compound) is added.

  • A protein precipitating agent, such as acetonitrile or methanol containing a small percentage of formic acid (e.g., 150 µL), is added to the plasma sample.

  • The mixture is vortexed thoroughly to ensure complete protein precipitation.

  • The sample is then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • The clear supernatant is carefully transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of Cephalexin and this compound from endogenous plasma components.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.

    • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

    • Injection Volume: A small volume of the prepared sample supernatant (e.g., 5 µL) is injected into the LC system.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification.

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Cephalexin and this compound are monitored. For example, a common transition for Cephalexin is m/z 348.1 → 158.1. The corresponding transition for this compound would be monitored to ensure accurate quantification.

Visualizing the Workflow and Assessment Logic

To further clarify the experimental process and the logic behind the accuracy and precision assessment, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Unknown/QC) IS_Spike Spike with this compound (IS) Plasma_Sample->IS_Spike Protein_Precipitation Add Acetonitrile & Vortex IS_Spike->Protein_Precipitation Centrifugation Centrifuge to Pellet Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration via Calibration Curve Ratio_Calculation->Concentration_Determination Final_Result Final Cephalexin Concentration Concentration_Determination->Final_Result

Caption: Experimental workflow for Cephalexin quantification.

accuracy_precision_assessment LQC Low QC (LQC) Intra_day Intra-day (Within a single day) LQC->Intra_day Inter_day Inter-day (Across multiple days) LQC->Inter_day MQC Medium QC (MQC) MQC->Intra_day MQC->Inter_day HQC High QC (HQC) HQC->Intra_day HQC->Inter_day Precision Precision (%CV) Intra_day->Precision Accuracy Accuracy (%RE) Intra_day->Accuracy Inter_day->Precision Inter_day->Accuracy

Caption: Logic of accuracy and precision assessment.

References

Justification for Selecting Cephalexin-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the antibiotic Cephalexin using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples and calibration standards. It helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive justification for the selection of Cephalexin-d5, a stable isotope-labeled (SIL) internal standard, and compares its theoretical advantages and reported performance with common structural analog alternatives.

The Ideal Internal Standard: Key Characteristics

An ideal internal standard should exhibit the following characteristics to ensure the robustness and accuracy of a bioanalytical method:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample extraction, chromatography, and ionization.

  • Co-elution: Ideally, the IS should co-elute with the analyte to compensate for matrix effects, which are variations in ionization efficiency due to co-eluting compounds from the sample matrix.

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer, with no cross-talk between their signals.

  • Stability: The IS should be stable throughout the entire analytical process.

  • Purity: The IS should be of high purity and free from any impurities that might interfere with the analysis of the analyte.

This compound: The Stable Isotope-Labeled Advantage

This compound is a deuterated analog of Cephalexin, where five hydrogen atoms have been replaced by deuterium atoms. This modification makes it an ideal internal standard for the quantification of Cephalexin for several reasons:

  • Near-Identical Physicochemical Properties: As a stable isotope-labeled analog, this compound has virtually identical physicochemical properties to Cephalexin. This ensures that it behaves in the same manner during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, leading to an accurate analyte-to-IS ratio.

  • Co-elution with the Analyte: Due to its structural identity, this compound co-elutes with Cephalexin under typical reversed-phase HPLC or UHPLC conditions. This is a significant advantage as it allows for the most effective compensation of matrix effects, a common challenge in the analysis of biological samples.

  • Clear Mass Differentiation: The five deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of Cephalexin. This mass difference is easily resolved by a tandem mass spectrometer, ensuring that there is no interference between the analyte and the internal standard signals.

  • Reduced Isotopic Cross-Interference: A mass difference of +5 Da minimizes the potential for isotopic cross-interference, where the natural isotopic abundance of the analyte could contribute to the signal of the internal standard, or vice versa.

Physicochemical Properties: Cephalexin vs. This compound

A direct comparison of the physicochemical properties highlights the suitability of this compound as an internal standard.

PropertyCephalexinThis compoundJustification for Selection
Molecular Formula C₁₆H₁₇N₃O₄SC₁₆H₁₂D₅N₃O₄SDeuterium labeling provides a distinct mass while maintaining chemical structure.
Molecular Weight 347.39 g/mol 352.42 g/mol The +5 Da mass difference is ideal for MS detection without significant chromatographic shift.
Monoisotopic Mass 347.093977 u352.125531 uPrecise mass difference ensures no overlap in high-resolution mass spectrometry.
LogP (predicted) ~ -0.5 to 0.6Expected to be very similar to CephalexinSimilar lipophilicity leads to comparable extraction recovery and chromatographic retention.
pKa (predicted) ~ 2.5 (acidic), 7.3 (basic)Expected to be very similar to CephalexinIdentical ionization behavior is crucial for consistent response in electrospray ionization (ESI) MS.
Solubility Slightly soluble in waterExpected to be very similar to CephalexinSimilar solubility ensures consistent behavior in sample preparation and mobile phases.

Logical Justification for Selection

The decision to select this compound as an internal standard is based on a logical progression that prioritizes analytical accuracy and robustness.

G cluster_0 Core Requirement for Accurate Bioanalysis cluster_1 Internal Standard Selection Criteria cluster_2 Candidate Internal Standards cluster_3 Evaluation & Justification Requirement Minimize Analytical Variability Criteria Similar Physicochemical Properties Co-elution Distinct MS Signal Requirement->Criteria Leads to SIL Stable Isotope-Labeled (SIL) (e.g., this compound) Criteria->SIL Ideally met by Analog Structural Analog (e.g., Cefixime, Benazepril) Criteria->Analog Partially met by Justification This compound offers superior performance due to: - Identical extraction recovery - Co-elution to correct matrix effects - Predictable ionization behavior SIL->Justification Evaluated as Analog->Justification Compared against

Caption: Logical workflow for selecting this compound as the optimal internal standard.

Comparison with Alternative Internal Standards

While this compound is the ideal choice, structural analogs are sometimes used as an alternative due to cost or availability. Common alternatives for Cephalexin analysis include other cephalosporin antibiotics or drugs with similar chemical structures.

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-Labeled- Co-elutes with Cephalexin- Corrects for matrix effects most effectively- Similar extraction recovery and ionization efficiency- Higher cost compared to structural analogs- Potential for isotopic exchange (though less common with D5 labeling on a stable position)
Cefixime Structural Analog- Commercially available and less expensive- Structurally related cephalosporin- Different retention time than Cephalexin- May not fully compensate for matrix effects- Differences in extraction recovery and ionization efficiency are possible
Benazepril Structural Analog- Readily available- Structurally less similar to Cephalexin- Significant differences in retention time, extraction, and ionization are likely
Cefuroxime Structural Analog- Another cephalosporin antibiotic- Different chromatographic and mass spectrometric behavior compared to Cephalexin

Experimental Data Comparison

The following table summarizes validation data from different studies for the analysis of Cephalexin using this compound and other internal standards. It is important to note that these results are from different laboratories and experimental conditions, and therefore, a direct comparison has limitations. However, the data provides insights into the performance of each internal standard.

ParameterThis compound as IS[1]Cefixime as IS[2][3]Benazepril as IS[4]Cefuroxime as IS[5]
Linearity Range 0.1 - 50 µg/mL1.0 - 100 mg/L0.05 - 80 µg/mL0.5 - 120 µg/mL
Intra-day Precision (%RSD) < 15%< 15%< 1.22% (for peak area ratio)≤ 3.1%
Inter-day Precision (%RSD) < 15%< 15%Not Reported≤ 3.4%
Accuracy/Bias Not explicitly reportedNot explicitly reportedNot explicitly reported1% - 5%
Retention Time of IS ~1.637 min (co-elutes with Cephalexin at ~1.648 min)Different from Cephalexin6.72 min (Cephalexin at 3.78 min)7.8 min (Cephalexin at 5.3 min)

The data indicates that methods using both stable isotope-labeled and structural analog internal standards can be validated to meet regulatory requirements for precision and accuracy. However, the co-elution of this compound with Cephalexin provides a significant theoretical and practical advantage in mitigating unpredictable matrix effects, which is not reflected in these standard validation parameters but is crucial for the robustness of the method in analyzing diverse patient samples.

Experimental Protocol: Quantification of Cephalexin in Human Plasma using LC-MS/MS with this compound

This section provides a representative experimental protocol based on published methods for the determination of Cephalexin in human plasma.

1. Materials and Reagents:

  • Cephalexin reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank)

2. Standard and Internal Standard Solution Preparation:

  • Prepare a stock solution of Cephalexin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare working solutions of Cephalexin for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

  • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Cephalexin: e.g., m/z 348.1 → 158.1

    • This compound: e.g., m/z 353.1 → 163.1

5. Data Analysis:

  • Quantify Cephalexin by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of Cephalexin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Plasma Plasma Sample (Calibrator, QC, Unknown) Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: A typical experimental workflow for the quantification of Cephalexin in plasma.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method. For the quantification of Cephalexin, the use of its stable isotope-labeled analog, this compound, is strongly justified. Its near-identical physicochemical properties and co-elution with the analyte provide the most effective means of compensating for variations during sample analysis, particularly for mitigating the unpredictable influence of matrix effects. While structural analogs can be used and methods can be validated to meet regulatory acceptance criteria, they do not offer the same level of assurance in correcting for analytical variability. Therefore, for the highest level of accuracy and data integrity in pharmacokinetic and other quantitative studies of Cephalexin, this compound is the superior choice for an internal standard.

References

A Head-to-Head Battle of Analytical Techniques: HPLC-UV vs. LC-MS/MS for Cephalexin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the precise quantification of the widely-used antibiotic, Cephalexin.

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Cephalexin, a first-generation cephalosporin antibiotic, is no exception. Two of the most prevalent analytical techniques employed for its determination are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Performance Metrics

The choice between HPLC-UV and LC-MS/MS for Cephalexin analysis often hinges on the specific requirements of the study, such as the need for high sensitivity, selectivity, or cost-effectiveness. The following table summarizes the key analytical performance parameters compiled from various studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.029 - 0.08 µg/mL[1][2]~0.00297 - 0.00633 µg/mL (2.97 - 6.33 ppm)
Limit of Quantification (LOQ) 0.097 - 0.26 µg/mL[1][2]0.01 - 0.2 mg/L (in plasma)[1]
Linearity Range 0.1 - 200 µg/mL[1][2]0.1 - 100 mg/L (in plasma)[1]
Accuracy >99%[2]Bias < ±10%[1]
Precision (%RSD) <2%[1][2]<10%[1]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, based on specific mass-to-charge ratio transitions, minimizing matrix effects.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.

The Underlying Methodologies: A Workflow Comparison

The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection principles. HPLC-UV relies on the absorption of ultraviolet light by the analyte, while LC-MS/MS provides structural information by measuring the mass-to-charge ratio of the analyte and its fragments.

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow Sample_Prep_UV Sample Preparation HPLC_System_UV HPLC Separation (C18 Column) Sample_Prep_UV->HPLC_System_UV UV_Detector UV Detector (e.g., 254-265 nm) HPLC_System_UV->UV_Detector Data_Acq_UV Data Acquisition (Chromatogram) UV_Detector->Data_Acq_UV Quant_UV Quantification (Peak Area vs. Standard Curve) Data_Acq_UV->Quant_UV Sample_Prep_MS Sample Preparation (e.g., Protein Precipitation) LC_System_MS LC Separation (C18 Column) Sample_Prep_MS->LC_System_MS ESI_Source Electrospray Ionization (ESI) LC_System_MS->ESI_Source Mass_Analyzer1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI_Source->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Q2) (Collision-Induced Dissociation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector_MS Detector Mass_Analyzer2->Detector_MS Data_Acq_MS Data Acquisition (Mass Spectra) Detector_MS->Data_Acq_MS Quant_MS Quantification (MRM Transitions) Data_Acq_MS->Quant_MS

Fig 1. Generalized analytical workflows for Cephalexin analysis.

In-Depth Experimental Protocols

For scientists looking to replicate or adapt these methods, below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of Cephalexin.

HPLC-UV Method

This method is suitable for the quantification of Cephalexin in pharmaceutical dosage forms.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate or acetate buffer) is typical. A common composition is Methanol: 0.1M Sodium acetate buffer (75:25 v/v).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[3]

  • Injection Volume: A 20 µL injection volume is standard.[3]

  • Detection: UV detection is typically performed at a wavelength between 254 nm and 265 nm.[2]

  • Sample Preparation: For solid dosage forms, this involves dissolving the crushed tablet or capsule contents in a suitable solvent, followed by filtration before injection.

LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the determination of Cephalexin in complex biological matrices like plasma.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column: A C18 column is frequently used for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.

  • Flow Rate: Flow rates are typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: Smaller injection volumes, often around 5-10 µL, are used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Cephalexin.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for Cephalexin is [M+H]⁺ with an m/z of 348.1.

  • Sample Preparation: For plasma samples, a protein precipitation step is typically required. This can be achieved by adding a solvent like methanol or acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.

Discussion: Choosing the Right Tool for the Job

HPLC-UV stands out for its simplicity, robustness, and lower cost, making it an excellent choice for routine quality control of pharmaceutical formulations where Cephalexin concentrations are relatively high and the sample matrix is clean.[3] Its performance in terms of accuracy and precision is generally very good for these applications.[2]

LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[1] This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where Cephalexin needs to be quantified at very low concentrations in complex biological fluids like plasma or urine. The high selectivity of MS/MS detection minimizes the risk of interference from endogenous matrix components, leading to more reliable and accurate results at trace levels.[1]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of Cephalexin. The selection of the most suitable method should be guided by the specific analytical challenge at hand. For routine analysis of pharmaceutical products with high API concentrations, the cost-effectiveness and simplicity of HPLC-UV are advantageous. However, for demanding applications requiring ultra-low detection limits and high selectivity, particularly in complex biological matrices, the superior performance of LC-MS/MS is indispensable. Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, selectivity, cost, and complexity to make an informed decision that best suits their analytical needs.

References

A Comparative Guide to Cephalexin Quantification: Evaluating Linearity and Range with Cephalexin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cephalexin, a widely used cephalosporin antibiotic, is critical in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as Cephalexin-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical methods due to its ability to minimize variability and improve accuracy. This guide provides a comparative overview of the linearity and range of Cephalexin quantification, with a focus on the performance of this compound as an internal standard against other analytical approaches.

Performance Comparison of Analytical Methods for Cephalexin Quantification

The selection of an appropriate internal standard and analytical methodology is paramount for achieving reliable and reproducible results in Cephalexin quantification. The following table summarizes the key performance characteristics of different methods, highlighting the advantages of using a deuterated internal standard like this compound.

Analytical MethodInternal StandardLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)MatrixReference
LC-MS/MS This compound 0.1 - 50 0.1 Human Plasma [1]
LC-MS/MSCefuroxime0.5 - 1200.5Human Plasma[2]
UFLC-PDANot specified1.0 - 1201.0Pharmaceutical Dosage Form[3]
RP-HPLCBenazepril0.05 - 80Not ReportedTablets
RP-HPLCNot specified5 - 30Not ReportedTablet Dosage Forms[4]
SpectrophotometryNot applicable1.5 - 1001.5Aqueous Solution[5]

As evidenced by the data, the LC-MS/MS method utilizing this compound as an internal standard offers a wide linear range with a low limit of quantification, making it highly suitable for sensitive bioanalytical applications.[1] The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides superior correction for matrix effects and variations in sample processing and instrument response, leading to enhanced precision and accuracy.

Experimental Protocol: Quantification of Cephalexin in Human Plasma using LC-MS/MS with this compound

This section details a representative experimental protocol for the determination of Cephalexin in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Cephalexin reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA as anticoagulant)

2. Standard Solutions Preparation:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Cephalexin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Cephalexin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (40 ng/µL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 40 ng/µL.[1]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution (final concentration of 200 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution: A suitable gradient program to ensure separation of Cephalexin and this compound from matrix components.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cephalexin: m/z 348.1 → 158.1[1]

      • This compound: m/z 353.1 → 163.1[1]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Calibration Curve and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of Cephalexin (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Process the calibration standards and QC samples along with the unknown samples.

  • Plot the peak area ratio of Cephalexin to this compound against the nominal concentration of Cephalexin.

  • Perform a linear regression analysis to determine the concentration of Cephalexin in the unknown samples.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for Cephalexin quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Protein Precipitation (Acetonitrile) Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Cephalexin Concentration Calibration_Curve->Quantification

Caption: Workflow for Cephalexin quantification using LC-MS/MS with this compound.

References

Safety Operating Guide

Proper Disposal of Cephalexin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Cephalexin-d5, a deuterated analog of the cephalosporin antibiotic Cephalexin. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA). Therefore, its disposal is governed by the Environmental Protection Agency (EPA) regulations for non-controlled pharmaceutical waste and local institutional guidelines. The primary objective is to render the compound non-retrievable and to prevent its entry into the ecosystem.

Key Disposal Considerations and Regulatory Overview

The disposal of this compound must align with federal, state, and local regulations for chemical and pharmaceutical waste. The following table summarizes the primary disposal pathways and associated regulatory considerations.

Disposal PathwayRegulatory BodyKey Considerations
Incineration EPA, State/LocalPreferred method for complete destruction. Must be carried out by a licensed hazardous waste disposal facility.
Landfill (after neutralization) EPA, State/LocalNot recommended for pure compound. Permissible only after the material has been rendered non-retrievable and is mixed with an inert substance.
Sewer Disposal EPAProhibited. Flushing of pharmaceuticals is generally not permitted to prevent water contamination.
Take-Back Programs DEAPrimarily for controlled substances, but some programs may accept non-controlled pharmaceuticals. Check with your institution's Environmental Health & Safety (EHS) office.

Standard Operating Procedure for Disposal of this compound

This protocol outlines the step-by-step process for the disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1. Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

2.0 Waste Segregation and Collection

2.1. Do not mix this compound waste with routine trash or solvent waste streams unless explicitly permitted by your institution's EHS office. 2.2. Collect all solid this compound waste, including contaminated vials, spatulas, and weighing papers, in a designated, clearly labeled hazardous waste container. 2.3. Collect liquid waste containing this compound, such as unused stock solutions, in a separate, sealed, and clearly labeled hazardous waste container.

3.0 Rendering the Compound Non-Retrievable (for small quantities)

3.1. For trace amounts of solid this compound, dissolve the material in a minimal amount of a suitable solvent (e.g., water or methanol). 3.2. To the resulting solution, add an inert, bulky material such as cat litter, sand, or activated charcoal to form a solid mixture. 3.3. Place the solidified mixture in a sealed container and label it as "Non-hazardous solid waste containing trace this compound."

4.0 Final Disposal

4.1. Transfer the sealed and labeled waste containers to your institution's designated hazardous waste accumulation area. 4.2. Complete all required waste disposal forms as per your institutional EHS guidelines. 4.3. Arrange for pickup by a licensed hazardous waste disposal vendor.

Representative Experimental Protocol Generating this compound Waste

The following is a typical laboratory procedure that would necessitate the disposal of this compound.

Objective: To prepare a stock solution of this compound for use in a mass spectrometry-based bioanalytical assay.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks (10 mL)

  • Pipettes and disposable tips

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1.0 mg of this compound powder onto a clean weighing paper.

  • Carefully transfer the powder to a 10 mL volumetric flask.

  • Rinse the weighing paper with a small amount of methanol and add the rinse to the volumetric flask to ensure complete transfer.

  • Add methanol to the flask to approximately 80% of the final volume.

  • Vortex the flask until the this compound is completely dissolved.

  • Bring the solution to the final volume with methanol and mix thoroughly. This results in a 100 µg/mL stock solution.

  • Any residual powder on the weighing paper, the contaminated weighing paper itself, and any disposable tips used constitute solid waste for disposal. The prepared stock solution, if it expires or is no longer needed, constitutes liquid waste for disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.

G start This compound Waste Generated is_controlled Is the substance a DEA Controlled Substance? start->is_controlled non_controlled_path No (this compound is not controlled) is_controlled->non_controlled_path No controlled_path Yes is_controlled->controlled_path Yes segregate Segregate Waste (Solid vs. Liquid) non_controlled_path->segregate solid_waste Solid Waste (e.g., contaminated vials, PPE) segregate->solid_waste liquid_waste Liquid Waste (e.g., unused solutions) segregate->liquid_waste treat_solid Place in labeled hazardous waste container solid_waste->treat_solid treat_liquid Collect in sealed, labeled hazardous waste container liquid_waste->treat_liquid accumulate Transfer to designated waste accumulation area treat_solid->accumulate treat_liquid->accumulate documentation Complete institutional waste disposal forms accumulate->documentation pickup Arrange pickup by licensed hazardous waste vendor documentation->pickup end Disposal Complete pickup->end

Caption: Workflow for the disposal of non-controlled this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.